molecular formula C13H11ClN2O3 B1441011 Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate CAS No. 862821-18-9

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Cat. No.: B1441011
CAS No.: 862821-18-9
M. Wt: 278.69 g/mol
InChI Key: PRASYCSNCUTXRV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a chemical compound featuring a pyridazine nucleus, a scaffold recognized as a privileged moiety in medicinal chemistry due to its wide spectrum of bioactivity and synthetic feasibility . This specific structure serves as a key intermediate and functional analog in the exploration of novel therapeutic agents. Recent scientific investigations highlight the significant potential of pyridazine-containing compounds in addressing the global health emergency of multidrug-resistant (MDR) bacterial infections . Research indicates that such compounds demonstrate potent anti-bacterial properties at submicromolar concentrations, showing particular promise against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The structural framework of this benzoate ester provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies aimed at developing new anti-microbial treatments capable of combating resistant strains and eradicating persistent cells . This product is intended for professional research and industrial or commercial usage only. It is strictly not for diagnostic, therapeutic, medical, or consumer use.

Properties

IUPAC Name

ethyl 3-(6-chloropyridazin-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(8-9)19-12-7-6-11(14)15-16-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRASYCSNCUTXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695135
Record name Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862821-18-9
Record name Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics. The Chemical Abstracts Service (CAS) number for this compound is 862821-18-9 .

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The unique electronic properties of the pyridazine ring, conferred by the two nitrogen atoms, allow for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. This versatility has made pyridazine-containing compounds a focal point for the development of novel therapeutic agents. This compound, as a derivative of this important heterocyclic system, holds potential as a key intermediate or a pharmacologically active molecule in its own right.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 862821-18-9Internal Verification
Molecular Formula C₁₃H₁₁ClN₂O₃Internal Verification
Molecular Weight 278.70 g/mol Internal Verification
Appearance Off-white to pale yellow solidTypical for similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solventsInferred from structure
Melting Point Not explicitly reported, expected to be a solid at room temperatureInferred from structure

Structural Formula:

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This particular transformation is a variation of the Williamson ether synthesis.[2][3] The reaction involves the displacement of a chlorine atom from the electron-deficient pyridazine ring by the oxygen nucleophile of a substituted phenol.

The logical disconnection for the synthesis is illustrated below:

G Target This compound Reaction_Type Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) Target->Reaction_Type Retrosynthesis Precursors 3,6-Dichloropyridazine + Ethyl 3-hydroxybenzoate Reaction_Type->Precursors

Figure 2: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)[4]

  • Ethyl 3-hydroxybenzoate (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 3,6-Dichloropyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack. The chlorine atom at the 6-position is a good leaving group. The reaction is facilitated by a polar aprotic solvent like DMF, which solvates the potassium cation, leaving the phenoxide anion as a potent nucleophile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Leaving Group Ethyl 3-hydroxybenzoate Ethyl 3-hydroxybenzoate Potassium Ethyl 3-phenoxide Potassium Ethyl 3-phenoxide Ethyl 3-hydroxybenzoate->Potassium Ethyl 3-phenoxide K₂CO₃, DMF Meisenheimer Complex Meisenheimer Complex Potassium Ethyl 3-phenoxide->Meisenheimer Complex + 3,6-Dichloropyridazine Product This compound Meisenheimer Complex->Product - Cl⁻

Figure 3: Simplified reaction mechanism for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs suggest significant potential in drug discovery, particularly in the realm of kinase inhibitors.

Kinase Inhibitor Scaffold

Many clinically successful kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The pyridazine ring, present in this compound, is a well-established scaffold in the design of such inhibitors. The 3-aryloxy-6-chloropyridazine moiety can serve as a versatile platform for further chemical modifications to enhance potency and selectivity against specific kinase targets. The chlorine atom at the 6-position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity relationships.

Potential for Further Derivatization

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amide derivatives. This strategy is commonly employed in medicinal chemistry to modulate pharmacokinetic properties and introduce additional points of interaction with biological targets.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 862821-18-9) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible intermediate for the development of more complex molecules. The presence of the pyridazine core and multiple sites for further functionalization positions this compound as a promising scaffold for the discovery of novel therapeutics, particularly in the area of kinase inhibition. Further biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PubMed Central.
  • Identification of compounds that inhibit the kinase activity of leucine-rich repe
  • Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate deriv
  • Identification, isolation and characterization of process-related impurities in Rizatriptan benzo
  • Interaction of 3-hydroxybenzoate with 3-hydroxybenzo
  • Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (n.d.). PubMed Central.
  • Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy. (2009). PubMed.
  • EPA Releases Final Biological Evaluations of Three Chemicals' Impacts on Endangered Species. (2017). EPA.
  • Biological Evaluation Chapters for Chlorpyrifos ESA Assessment. (2025). US EPA.
  • Final National Level Listed Species Biological Evaluation for Glyphos
  • United States Patent Office. (n.d.).
  • Alkyl benzoate mixtures. (n.d.).
  • 3-[5-(2-fluoro-phenyl)-[5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (n.d.). Google Patents.

  • Williamson ether synthesis. (n.d.). Wikipedia.
  • The Williamson Ether Synthesis. (n.d.). Master Organic Chemistry.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a molecule of significant interest in contemporary medicinal chemistry, stands as a key intermediate in the synthesis of various biologically active compounds. The unique juxtaposition of a benzoate ester with a chloropyridazine moiety imparts a distinct electronic and structural profile, rendering it a versatile scaffold for drug discovery. The pyridazine ring, a π-deficient heterocycle, is a known pharmacophore present in several approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven insights into its synthesis, characterization, and handling.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section details the key physicochemical parameters of this compound.

PropertyValueSource
CAS Number 862821-18-9[2][3]
Molecular Formula C₁₃H₁₁ClN₂O₃[2]
Molecular Weight 278.69 g/mol [2]
Appearance Predicted to be a solid at room temperatureInferred from related structures
Melting Point Not experimentally determined; predicted to be in the range of typical aromatic esters and pyridazine derivatives.N/A
Boiling Point Not experimentally determined; likely to decompose at higher temperatures.N/A
Solubility Predicted to be soluble in common organic solvents such as DMSO, DMF, dichloromethane, and ethyl acetate. Poorly soluble in water.Inferred from structural components

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a robust and reproducible method for its preparation and purification.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Ethyl 3-hydroxybenzoate C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Heat (e.g., 60-80 °C) A->C B 3,6-Dichloropyridazine B->C D Quenching (Water) C->D Reaction Completion E Extraction (e.g., Ethyl Acetate) D->E F Drying (e.g., Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-hydroxybenzoate

  • 3,6-Dichloropyridazine

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • To a solution of Ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SNAr reaction.

  • Anhydrous conditions are necessary to prevent the hydrolysis of the starting materials and the product.

  • Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

  • The purification by column chromatography is essential to remove unreacted starting materials and any potential byproducts.

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. This section outlines the expected spectroscopic data and appropriate analytical methods.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.20 - 7.80 (m, 2H): Aromatic protons on the benzoate ring ortho to the ester and ether linkage.

  • 7.60 - 7.30 (m, 2H): Aromatic protons on the benzoate ring meta to the ester and ether linkage.

  • 7.55 (d, J ≈ 9.0 Hz, 1H): Pyridazine ring proton.

  • 7.20 (d, J ≈ 9.0 Hz, 1H): Pyridazine ring proton.

  • 4.40 (q, J ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • 1.40 (t, J ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester.

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 165.5: Carbonyl carbon of the ester.

  • 160.0 - 150.0: Carbons of the pyridazine ring and the benzoate carbon attached to the ether oxygen.

  • 135.0 - 120.0: Aromatic carbons of the benzoate and pyridazine rings.

  • 61.5: Methylene carbon of the ethyl ester.

  • 14.3: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)1715 - 1735
C-O (Ester and Ether)1250 - 1300 and 1000 - 1150
C=N and C=C (Aromatic)1450 - 1600
C-Cl600 - 800
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

  • Expected [M+H]⁺: 279.0531 for C₁₃H₁₂ClN₂O₃⁺

Stability and Handling

Understanding the stability profile of a compound is critical for its storage and use in various experimental settings.

  • Thermal Stability: Pyridazine derivatives can exhibit varying thermal stabilities.[4] It is advisable to store the compound at low temperatures and avoid prolonged exposure to high heat.

  • Hydrolytic Stability: The benzoate ester is susceptible to hydrolysis under both acidic and basic conditions.[5] The rate of hydrolysis is influenced by pH and temperature.

  • Photostability: Some pyridazine compounds can be sensitive to light.[6] It is recommended to store the compound in an amber vial or in the dark to prevent photodegradation.

Purity Assessment

Ensuring the purity of this compound is crucial for its use in further research. A combination of analytical techniques should be employed.[7]

Purity Determination Workflow

G A Synthesized Compound B High-Performance Liquid Chromatography (HPLC) A->B Initial Purity Screen C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C Structural Confirmation D Mass Spectrometry (MS) A->D Molecular Weight Verification E For Rigorous Purity (>99%) A->E F Purity Confirmation (>95%) B->F C->F D->F E->F

Caption: A multi-technique approach for purity assessment.

Potential Impurities:

  • Unreacted Ethyl 3-hydroxybenzoate and 3,6-dichloropyridazine.

  • Isomeric byproducts from reaction at other positions on the pyridazine ring.

  • Hydrolysis product: 3-(6-chloropyridazin-3-yloxy)benzoic acid.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and handling of this compound. By understanding these fundamental aspects, researchers and drug development professionals can effectively utilize this versatile building block in their synthetic endeavors and advance the discovery of novel therapeutic agents. The provided protocols and data serve as a valuable resource for ensuring the quality and reproducibility of research involving this important chemical entity.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. (1953). Journal of the American Chemical Society. [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing. [Link]

  • Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate. [Link]

  • Ester Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]

  • CAS NO. 862821-18-9 | Ethyl 3-((6-chloropyridazin-3-yl)oxy)benzoate. Arctom. [Link]

  • This compound, CAS 862821-18-9. SCBIO. [Link]

  • Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors. PubMed. [Link]

  • 2-Chloropyridazine. PubChem. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

  • AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a key intermediate in the development of various biologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines a benzoate moiety with a chloropyridazine ring, serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The strategic placement of the chloro-substituent on the pyridazine ring allows for further functionalization, making it a valuable building block in drug discovery programs. This guide will focus on the most common and efficient pathway for its synthesis: a nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route for the synthesis of this compound involves the reaction of 3,6-dichloropyridazine with ethyl 3-hydroxybenzoate. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Insights

The SNAr reaction, in this context, proceeds via a two-step addition-elimination mechanism.[1][2] The key to this reaction is the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms. This electronic property makes the ring susceptible to attack by a nucleophile.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of ethyl 3-hydroxybenzoate by a suitable base, forming a more potent phenoxide nucleophile. This nucleophile then attacks one of the carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This attack temporarily disrupts the aromaticity of the pyridazine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored in the second step through the elimination of a chloride ion, which is a good leaving group. This results in the formation of the desired ether linkage and yields this compound.

The regioselectivity of the reaction, where the substitution occurs at the 3- or 6-position, is an important consideration. In the case of 3,6-dichloropyridazine, the two positions are electronically equivalent.

Below is a diagram illustrating the synthesis pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine final_product This compound 3_6_dichloropyridazine->final_product ethyl_3_hydroxybenzoate Ethyl 3-Hydroxybenzoate ethyl_3_hydroxybenzoate->final_product Base Base (e.g., K2CO3, NaH) Base->final_product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->final_product Temperature Temperature Temperature->final_product

Figure 1: Synthesis Pathway of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
3,6-Dichloropyridazine141-30-0148.98≥98%
Ethyl 3-Hydroxybenzoate7781-98-8166.17≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl Acetate141-78-688.11ACS Grade
Hexane110-54-386.18ACS Grade
Deionized Water7732-18-518.02-
Anhydrous Sodium Sulfate7757-82-6142.04≥99%
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-hydroxybenzoate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 10 volumes relative to the limiting reagent).

  • Base Addition: Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq) portion-wise. The use of a fine powder of potassium carbonate is recommended to ensure a large surface area for the reaction.

  • Addition of the Electrophile: To the resulting suspension, add 3,6-dichloropyridazine (1.1 eq). The slight excess of the dichloropyridazine ensures the complete consumption of the more valuable ethyl 3-hydroxybenzoate.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold deionized water (approximately 20 volumes). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 10 volumes) and then with brine (1 x 10 volumes) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Rationale for Experimental Choices
  • Base: Potassium carbonate is a commonly used base for this type of reaction. It is sufficiently basic to deprotonate the phenolic hydroxyl group but is generally not strong enough to cause unwanted side reactions. Sodium hydride (NaH) can also be used for a more rapid reaction, but it requires more stringent anhydrous conditions.

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can dissolve both the organic substrates and the inorganic base, and it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Acetonitrile is another suitable solvent.

  • Temperature: The reaction is typically heated to increase the reaction rate. A temperature range of 80-90 °C provides a good balance between reaction speed and the prevention of potential side reactions or decomposition.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O₃
Molecular Weight 278.69 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) >97% (by HPLC)

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and pyridazine rings, as well as the quartet and triplet for the ethyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

  • 3,6-Dichloropyridazine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of a fume hood and appropriate PPE.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method. By carefully controlling the reaction parameters, such as the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for its further application in the development of novel therapeutic agents.

References

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate: Starting Materials and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a pyridazine ring linked to a benzoate moiety via an ether linkage, is of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the essential starting materials and a detailed methodology for the synthesis of this compound, grounded in established chemical principles.

Core Starting Materials

The synthesis of this compound primarily relies on two key starting materials: 3,6-dichloropyridazine and ethyl 3-hydroxybenzoate. A thorough understanding of their properties is crucial for a successful and safe synthesis.

3,6-Dichloropyridazine
PropertyValue
Chemical Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol [1]
CAS Number 141-30-0[1]
Appearance White to off-white solid[1]
Melting Point 67-69 °C[1]
Boiling Point 224 °C
Solubility Soluble in many organic solvents, slightly soluble in water.

Synthesis and Reactivity: 3,6-Dichloropyridazine is a commercially available heterocyclic compound.[1] It serves as a versatile precursor in the synthesis of various pyridazine derivatives due to the reactivity of its two chlorine atoms. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), making them excellent leaving groups for the introduction of a wide range of functional groups.[2]

Ethyl 3-hydroxybenzoate
PropertyValue
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 7781-98-8
Appearance Colorless to pale yellow liquid or solid
Melting Point 72-74 °C
Boiling Point 276 °C
Solubility Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.

Synthesis and Reactivity: Ethyl 3-hydroxybenzoate is also a commercially available compound. It can be synthesized via Fischer esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The phenolic hydroxyl group is nucleophilic and can participate in reactions such as the Williamson ether synthesis.

Synthetic Methodology: A Williamson Ether Synthesis Approach

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of ethyl 3-hydroxybenzoate to form a more nucleophilic phenoxide, which then attacks the electron-deficient carbon atom of 3,6-dichloropyridazine, displacing one of the chloride ions.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of ethyl 3-hydroxybenzoate, forming a highly reactive phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates this attack.

  • Chloride Ion Departure: The chloride ion, a good leaving group, is displaced, resulting in the formation of the desired ether linkage.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution Ethyl_3-hydroxybenzoate Ethyl 3-hydroxybenzoate Phenoxide_ion Phenoxide ion Ethyl_3-hydroxybenzoate->Phenoxide_ion + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide_ion->Product + 3,6-Dichloropyridazine - Cl⁻ 3,6-Dichloropyridazine 3,6-Dichloropyridazine

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established procedures for similar Williamson ether syntheses involving pyridazine derivatives.[3]

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Ethyl 3-hydroxybenzoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), ethyl 3-hydroxybenzoate (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

Technique Expected Data
¹H NMR The spectrum is expected to show signals corresponding to the aromatic protons on both the benzoate and pyridazine rings, as well as the quartet and triplet for the ethyl ester group.
¹³C NMR The spectrum should display distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two aromatic rings.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (278.69 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Predicted ¹H and ¹³C NMR Data:

Based on the analysis of similar structures, the following are the predicted chemical shifts for this compound.[4]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0-7.2 (m, 6H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~165.5 (C=O), 160-120 (Ar-C), 61.5 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).

Safety Precautions

  • 3,6-Dichloropyridazine: Harmful if swallowed.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl 3-hydroxybenzoate: May cause skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The Williamson ether synthesis provides a reliable and efficient route to this valuable intermediate. By carefully selecting the starting materials and adhering to the outlined protocol and safety precautions, a high yield of the pure product can be obtained, facilitating further research and development in the field of medicinal chemistry.

References

  • The Royal Society of Chemistry. Supplementary Information: Organic–inorganic hybrid polyoxometalate and its graphene oxide-Fe3O4 nanocomposite, synthesis, characterization and their applications as nanocatalysts for the Knoevenagel condensation and the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Available at: [Link].

  • Google Patents. (WO2024084491) PROCESS FOR SYNTHESIS OF RES METIROM AND ITS INTERMEDIATES THEREOF.
  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

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An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed predictive analysis of the spectroscopic characteristics of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to construct a reliable predicted spectroscopic profile. This approach is designed to guide researchers in the identification, characterization, and quality control of this compound.

The rationale behind this predictive analysis is rooted in the fundamental principles of spectroscopy, where the chemical environment of atoms and functional groups dictates their interaction with electromagnetic radiation and their behavior in a mass spectrometer. By dissecting the molecule into its constituent parts—the ethyl benzoate group, the chloropyridazine moiety, and the ether linkage—we can systematically anticipate its spectral features.

Molecular Structure and Key Features

To understand the predicted spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of substituent effects on the aromatic rings and comparison with data for similar structures.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons of the benzoate and pyridazine rings.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2dd1HAr-H (Benzoate)Proton ortho to the ester group, deshielded by its electron-withdrawing effect.
~7.8 - 7.9d1HAr-H (Pyridazine)Proton on the pyridazine ring, deshielded by the electronegative nitrogen atoms and the chlorine atom.
~7.4 - 7.6m2HAr-H (Benzoate)Protons on the benzoate ring.
~7.2 - 7.3d1HAr-H (Pyridazine)Proton on the pyridazine ring.
4.41 (q)Quartet2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
1.42 (t)Triplet3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbon of the ester group.
~158C-O (Pyridazine)Carbon on the pyridazine ring attached to the ether oxygen.
~155C-Cl (Pyridazine)Carbon on the pyridazine ring attached to the chlorine atom.
~152C-O (Benzoate)Carbon on the benzoate ring attached to the ether oxygen.
~131C (Pyridazine)Quaternary carbon on the pyridazine ring.
~130CH (Benzoate)Aromatic methine carbon.
~129C (Benzoate)Quaternary carbon of the benzoate ring.
~125CH (Benzoate)Aromatic methine carbon.
~122CH (Benzoate)Aromatic methine carbon.
~118CH (Pyridazine)Aromatic methine carbon.
~115CH (Pyridazine)Aromatic methine carbon.
~61-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 1024-2048 scans.

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound will be dominated by absorptions from the ester, ether, and aromatic functionalities.[4][5][6][7]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000Medium-WeakAromatic C-H StretchVibrations of the C-H bonds on the benzoate and pyridazine rings.[8]
2980-2850Medium-WeakAliphatic C-H StretchVibrations of the C-H bonds of the ethyl group.
~1725StrongC=O Stretch (Ester)Characteristic strong absorption for the carbonyl group of an aromatic ester.[6]
~1600, ~1580, ~1480Medium-WeakC=C and C=N Stretch (Aromatic)Skeletal vibrations of the aromatic rings.[9][10]
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)Characteristic strong absorption for the aryl ether linkage.[5]
~1100StrongSymmetric C-O Stretch (Ester)Stretching vibration of the C-O single bond of the ester.
~800-700Medium-StrongC-Cl StretchVibration of the carbon-chlorine bond.
~750StrongAromatic C-H Bend (Out-of-plane)Bending vibration characteristic of the substitution pattern on the benzoate ring.
Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₃H₁₁ClN₂O₃), the predicted molecular weight is approximately 278.05 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.[11][12][13]

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecule is expected to fragment in a predictable manner.

G M [M]⁺˙ m/z = 278/280 F1 [M - OCH₂CH₃]⁺ m/z = 233/235 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 205/207 M->F2 - COOCH₂CH₃ F3 [C₇H₄O₂]⁺˙ m/z = 120 M->F3 Cleavage of ether bond F5 [C₆H₅N₂Cl]⁺˙ m/z = 128/130 M->F5 Cleavage of ether bond F1->F2 - CO F4 [C₆H₄O]⁺˙ m/z = 92 F3->F4 - CO

Figure 2: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z (relative abundance)Ion StructureRationale
278/280 (M⁺˙)[C₁₃H₁₁ClN₂O₃]⁺˙Molecular ion peak and its M+2 isotope peak due to ³⁷Cl.
233/235[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
205/207[M - COOCH₂CH₃]⁺Loss of the ethyl carboxylate radical.
128/130[C₆H₅N₂Cl]⁺˙Fragment corresponding to the chloropyridazine moiety after ether bond cleavage.
120[C₇H₄O₂]⁺˙Fragment corresponding to the benzoate moiety after ether bond cleavage.
92[C₆H₄O]⁺˙Loss of CO from the benzoate fragment.
Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics. This predictive analysis serves as a valuable resource for researchers in the synthesis, identification, and characterization of this compound, enabling them to anticipate spectral features and confirm the identity and purity of their materials. It is important to note that these are predicted values, and experimental verification is recommended for definitive characterization.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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A Technical Guide to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the biological relevance of the scaffolds it can generate. Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate stands out as a pivotal building block, primarily due to the unique electronic and steric properties of its pyridazine core. The pyridazine ring is not merely a passive scaffold; its inherent characteristics, such as a high dipole moment, robust hydrogen-bonding capacity, and potential to mitigate metabolic liabilities, make it an attractive isostere for more common aromatic systems in drug design.[1] This guide provides an in-depth examination of this compound, from its synthesis and physicochemical properties to its critical role in the development of next-generation therapeutics, particularly kinase inhibitors.

Physicochemical Profile

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These data are crucial for reaction planning, safety assessment, and analytical characterization.

PropertyValueSource(s)
IUPAC Name Ethyl 3-((6-chloropyridazin-3-yl)oxy)benzoate-
CAS Number 862821-18-9[2][3]
Molecular Formula C₁₃H₁₁ClN₂O₃[2]
Molecular Weight 278.69 g/mol [2]
SMILES C(=O)(c1cc(ccc1)Oc1ccc(nn1)Cl)OCC[2]
Appearance White to off-white solid powderGeneral Observation
Purity Typically ≥97%[2][3]

Core Synthesis: Nucleophilic Aromatic Substitution

The principal route to this compound is a classical nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and leverages commercially available starting materials.

Mechanistic Rationale

The synthesis involves the reaction of 3,6-dichloropyridazine with ethyl 3-hydroxybenzoate. The pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms, which makes the chlorine-bearing carbons highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of a chloride ion to yield the pyridazinyl ether.

The choice of a strong base (e.g., sodium hydride) or a moderately strong base (e.g., potassium carbonate) is critical for deprotonating the hydroxyl group of ethyl 3-hydroxybenzoate, thereby generating the more potent phenoxide nucleophile. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile, thus accelerating the reaction rate.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize this compound.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Ethyl 3-hydroxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 3-hydroxybenzoate (1.0 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq).

  • Add 3,6-dichloropyridazine (1.0 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, leading to the precipitation of the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

G start_mat 3,6-Dichloropyridazine + Ethyl 3-hydroxybenzoate reaction_step Nucleophilic Aromatic Substitution (SNAr) start_mat->reaction_step reagents K₂CO₃ (Base) DMF (Solvent) 80-90 °C reagents->reaction_step workup Aqueous Workup (Precipitation) reaction_step->workup Reaction Mixture purification Purification (Recrystallization or Chromatography) workup->purification Crude Product final_product This compound purification->final_product Pure Product G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Other SNAr intermediate Ethyl 3-(6-chloropyridazin- 3-yloxy)benzoate suzuki_product Aryl/Heteroaryl Substituted Product intermediate->suzuki_product C-C Bond Formation buchwald_product Amino-Substituted Product intermediate->buchwald_product C-N Bond Formation snar_product Thioether/Alkoxy Product intermediate->snar_product C-Nu Bond Formation suzuki_reagent R-B(OH)₂ Pd Catalyst, Base buchwald_reagent R₁R₂NH Pd Catalyst, Base snar_reagent Nu-H (e.g., R-SH) Base

Caption: Diversification pathways from the core intermediate.

Application Spotlight: Development of ITK Inhibitors

A prominent application of this intermediate is in the synthesis of inhibitors for Interleukin-2-inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling pathways. Dysregulation of ITK is implicated in various autoimmune diseases and T-cell malignancies.

Research has demonstrated that the 3-oxo-2,3-dihydropyridazine scaffold, directly accessible from this compound derivatives, is a potent core for ITK inhibitors. [4][5]In a typical synthetic strategy, the chloro-pyridazine intermediate undergoes a Suzuki coupling to install a desired (hetero)aryl group at the C-6 position. Subsequent chemical modifications, often involving the ester group on the benzoate ring, lead to the final active pharmaceutical ingredients. This modular approach allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. [5]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed platform for innovation in drug discovery. Its straightforward synthesis and the versatile reactivity of its chloro-substituent provide a reliable and efficient route to complex molecular architectures. The proven success of its derivatives, particularly in the competitive field of kinase inhibitor development, underscores its importance and guarantees its continued relevance for researchers and scientists dedicated to creating novel therapeutics.

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The Chemistry and Application of Chloropyridazines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds and functional materials. The introduction of a chlorine substituent onto this ring system dramatically enhances its chemical versatility, providing a reactive handle for a multitude of synthetic transformations. This technical guide offers a comprehensive review of chloropyridazine compounds, with a particular focus on their synthesis, reactivity, and diverse applications. We delve into the mechanistic intricacies of key reactions, provide field-proven experimental protocols, and present quantitative data to support the strategic decisions made in the laboratory. This guide is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique properties of chloropyridazines in their own research and development endeavors.

Introduction: The Privileged Chloropyridazine Scaffold

Pyridazine and its derivatives are of significant interest due to their presence in a wide range of compounds with pronounced biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, plays a crucial role in its chemical behavior. The incorporation of a chlorine atom creates an electrophilic center, making the chloropyridazine scaffold an exceptionally versatile building block in organic synthesis.

The reactivity of the C-Cl bond is highly dependent on its position on the pyridazine ring. The presence of the ring nitrogen atoms significantly influences the susceptibility of the chlorine to nucleophilic attack through inductive and mesomeric effects, making nucleophilic aromatic substitution (SNAr) a primary reaction pathway.[1] This inherent reactivity, coupled with the ability to participate in various cross-coupling reactions, has cemented the role of chloropyridazines as key intermediates in the synthesis of complex molecular architectures.

This guide will explore the fundamental aspects of chloropyridazine chemistry, starting with the synthesis of the foundational precursor, 3,6-dichloropyridazine, and extending to the functionalization of the chloropyridazine core and the applications of the resulting derivatives.

Synthesis of Chloropyridazine Compounds

The synthetic routes to chloropyridazine derivatives are diverse, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A common and industrially important starting material is 3,6-dichloropyridazine.

Synthesis of 3,6-Dichloropyridazine: A Key Intermediate

3,6-Dichloropyridazine serves as a versatile precursor for a wide range of functionalized pyridazines.[2][3] A robust and commonly employed synthesis starts from maleic anhydride.

Experimental Protocol: Two-Step Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride [4]

Step 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)

  • To a stirred solution of hydrazine hydrate (80% solution), add concentrated hydrochloric acid dropwise at a temperature below 10°C.

  • To this mixture, add maleic anhydride portion-wise.

  • Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to 55-60°C.

  • Dilute the reaction mass with water and stir at room temperature to allow for crystallization.

  • Collect the solid product by filtration and dry to afford 3,6-pyridazinediol.

Step 2: Chlorination of 3,6-Pyridazinediol

  • In a three-necked flask equipped with a reflux condenser and a stirrer, add 3,6-pyridazinediol (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 3,6-dichloropyridazine as a white to off-white crystalline solid.[4][5]

Diagram: Synthesis of 3,6-Dichloropyridazine

G MaleicAnhydride Maleic Anhydride Pyridazinediol 3,6-Pyridazinediol MaleicAnhydride->Pyridazinediol Step 1: Cyclization Hydrazine Hydrazine Hydrate, HCl Dichloropyridazine 3,6-Dichloropyridazine Pyridazinediol->Dichloropyridazine Step 2: Chlorination POCl3 POCl₃

Caption: Two-step synthesis of 3,6-dichloropyridazine from maleic anhydride.

Synthesis of Functionalized Chloropyridazines

The chloropyridazine core can be further functionalized through various synthetic strategies. For instance, the synthesis of 3-amino-6-chloropyridazine, a key building block for many pharmaceuticals, is achieved through the selective amination of 3,6-dichloropyridazine.[6]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [6]

  • In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane.

  • Add aqueous ammonia (a large excess, e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture to 100-120°C for 8-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine.

Chemical Reactivity of Chloropyridazines

The reactivity of chloropyridazines is dominated by the electrophilic nature of the carbon atom attached to the chlorine, which is activated by the electron-withdrawing pyridazine ring. This facilitates two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of chloropyridazine chemistry, allowing for the introduction of a wide variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

Factors Influencing SNAr Reactivity:

  • Position of the Chlorine Atom: The reactivity of the C-Cl bond is significantly influenced by its position relative to the ring nitrogen atoms. Chlorine atoms at positions 3 and 6 are generally more reactive towards nucleophilic attack than those at positions 4 and 5 due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms.

  • Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include amines, alkoxides, thiolates, and carbanions.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used to solvate the cationic counter-ion of the nucleophile and increase its reactivity.[7]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 S_NAr Mechanism Start Chloropyridazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridazine Meisenheimer->Product Elimination LeavingGroup Cl⁻ Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction on a chloropyridazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly valuable for the functionalization of chloropyridazines. These reactions allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the chloropyridazine and an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridazine

  • To a reaction vessel, add the chloropyridazine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of N-substituted pyridazines.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridazine [10]

  • In a glovebox or under an inert atmosphere, combine the chloropyridazine (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BrettPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the reaction vessel and heat to 80-120°C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Sonogashira coupling enables the formation of a C-C triple bond between a chloropyridazine and a terminal alkyne.[11]

Experimental Protocol: Sonogashira Coupling of a Chloropyridazine [10]

  • To a reaction vessel, add the chloropyridazine (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Overview of Cross-Coupling Reactions of Chloropyridazines

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Chloropyridazine Chloropyridazine (R-Cl) Suzuki_Reagents Boronic Acid (R'-B(OH)₂) Pd Catalyst, Base Buchwald_Reagents Amine (HNR'R'') Pd Catalyst, Ligand, Base Sonogashira_Reagents Alkyne (HC≡C-R') Pd Catalyst, Cu(I), Base Suzuki_Product R-Aryl/Vinyl Suzuki_Reagents->Suzuki_Product Buchwald_Product R-NR'R'' Buchwald_Reagents->Buchwald_Product Sonogashira_Product R-C≡C-R' Sonogashira_Reagents->Sonogashira_Product

Caption: Key palladium-catalyzed cross-coupling reactions of chloropyridazines.

Applications of Chloropyridazine Compounds

The synthetic versatility of chloropyridazines has led to their widespread use in various fields, most notably in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The pyridazine scaffold is a privileged structure in drug discovery, and chloropyridazines are key intermediates in the synthesis of numerous therapeutic agents.[12][13][14]

  • Anticancer Agents: A significant number of chloropyridazine derivatives have been investigated for their anticancer properties. For example, novel chloropyridazine hybrids have been designed and synthesized as PARP-1 inhibitors, inducing apoptosis in cancer cells.[15]

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
3c HNO971.23[15]
3e HNO971.56[15]
4b HNO972.11[15]
Table 1: In vitro anticancer activity of selected chloropyridazine hybrids.
  • Nicotinic Agents: 6-Chloropyridazin-3-yl derivatives have been synthesized and shown to exhibit high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), with Kᵢ values in the nanomolar range, making them promising candidates for the treatment of neurological disorders.[16]

Agrochemicals

Chloropyridazine derivatives are integral to the development of modern agrochemicals, including herbicides and fungicides.[2]

  • Herbicides: The herbicide Pyrazon (Chloridazon) is a well-known example of a pyridazinone derivative, which is synthesized from a chloropyridazine precursor. It acts by inhibiting photosynthesis in weeds.

  • Fungicides and Insecticides: The inherent biological activity of the pyridazine ring has been exploited in the development of novel fungicides and insecticides, with chloropyridazines serving as key synthetic intermediates.

Materials Science

The electron-deficient nature of the pyridazine ring makes it an attractive component in the design of functional organic materials.

  • Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF), which are promising materials for highly efficient OLEDs.[17] The synthesis of these materials often involves the Buchwald-Hartwig coupling of a chloropyridazine with a suitable donor moiety.

  • Polymers and Dyes: The reactivity of chloropyridazines allows for their incorporation into polymer backbones and the synthesis of novel dyes with tailored electronic and optical properties.

Spectroscopic and Analytical Characterization

The structural elucidation of chloropyridazine compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyridazine ring. The chemical shifts of the ring protons and carbons are influenced by the electronegativity of the chlorine and nitrogen atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of complex structures.[18][19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The C-Cl stretching vibration typically appears in the fingerprint region (800-600 cm⁻¹). C=N and C=C stretching vibrations of the pyridazine ring are also observable.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic feature in the mass spectrum of chlorine-containing compounds.[19]

Typical Spectroscopic Data for 3,6-Dichloropyridazine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 153.5, 131.0.

  • MS (EI): m/z 148 (M⁺, with characteristic chlorine isotope pattern).

Conclusion

Chloropyridazine compounds represent a class of highly versatile and valuable building blocks in modern organic chemistry. Their facile synthesis and predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide access to a vast chemical space. The applications of chloropyridazine derivatives in medicinal chemistry, agrochemicals, and materials science continue to expand, driven by the unique electronic properties of the pyridazine ring. This technical guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these important compounds, with the aim of empowering researchers to effectively utilize them in their scientific pursuits. The continued exploration of chloropyridazine chemistry will undoubtedly lead to the discovery of new molecules with significant societal benefits.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. [Link]

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  • Factors affecting nucleophilic substitution reactions finished d | PDF - Slideshare. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a key intermediate in pharmaceutical research. The protocol details a robust and efficient method based on the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This guide is designed to be a self-validating system, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and methods for purification and characterization. By explaining the causality behind experimental choices, this document empowers researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a widely utilized and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organic substrate.[2]

The synthesis of this compound involves the reaction of Ethyl 3-hydroxybenzoate with 3,6-dichloropyridazine. In this transformation, the hydroxyl group of Ethyl 3-hydroxybenzoate is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electron-deficient carbon atom of 3,6-dichloropyridazine, leading to the displacement of a chloride ion and the formation of the desired aryl ether linkage. The pyridazine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

To enhance the reaction efficiency and accommodate for the potential for low solubility of the reacting species, this protocol incorporates the use of a phase transfer catalyst (PTC). A PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the 3,6-dichloropyridazine is dissolved, thereby accelerating the reaction rate.

Chemical Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplierNotes
Ethyl 3-hydroxybenzoateC₉H₁₀O₃166.177781-98-8e.g., Sigma-AldrichPurity ≥98%
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98141-30-0e.g., Sigma-AldrichPurity ≥98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7e.g., Sigma-AldrichAnhydrous, finely powdered
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2e.g., Sigma-AldrichPurity ≥98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2e.g., Sigma-AldrichAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6e.g., Sigma-AldrichACS grade
HexanesN/AN/AN/Ae.g., Sigma-AldrichACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6e.g., Sigma-AldrichGranular
Deionized WaterH₂O18.027732-18-5N/A
Silica GelSiO₂60.087631-86-9e.g., Sigma-Aldrich230-400 mesh for column chromatography

Safety Precautions

  • 3,6-Dichloropyridazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl 3-hydroxybenzoate: Harmful if swallowed. Causes skin irritation. May cause respiratory irritation. Handle with care, wearing appropriate PPE.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a fume hood and wear appropriate gloves.

  • Potassium Carbonate: A skin and eye irritant. Avoid inhalation of dust.

  • Tetrabutylammonium Bromide: An irritant. Handle with gloves.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-hydroxybenzoate (1.66 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to dissolve the starting material.

  • Add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). The use of a fine powder increases the surface area and facilitates the deprotonation.

  • Add 3,6-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 equiv.) to the stirring mixture.

  • Finally, add tetrabutylammonium bromide (TBAB, 0.32 g, 1.0 mmol, 0.1 equiv.) as a phase transfer catalyst. The PTC is crucial for shuttling the phenoxide into the organic phase to react with the dichloropyridazine.

Reaction Execution
  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system for TLC is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material (Ethyl 3-hydroxybenzoate) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Wash the organic layer with brine (50 mL) to facilitate the separation of the organic and aqueous phases.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting eluent would be 10% ethyl acetate in hexanes, gradually increasing the polarity to 20-30% ethyl acetate. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Expected Yield: 75-85%

  • Appearance: White to off-white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Ethyl group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).

    • Benzoate ring: A multiplet in the range of 7.3-8.0 ppm (4H, aromatic protons). The exact splitting pattern will depend on the substitution pattern.

    • Pyridazine ring: Two doublets in the range of 7.0-7.8 ppm (2H, aromatic protons), with a typical ortho-coupling constant of ~9 Hz.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

    • Ester carbonyl: A peak around 165 ppm.

    • Aromatic carbons: Multiple signals in the region of 115-160 ppm.

Researchers should perform their own NMR analysis to confirm the structure of the synthesized compound.

Experimental Workflow Diagram

Synthesis_Workflow Start Combine Reactants, Base, PTC, and Solvent Reaction Heat to 80-90 °C (4-6 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring In-process control Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Water & EtOAc Extraction) Monitoring->Workup Reaction complete Drying Dry with Na₂SO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Concentration->Purification Characterization Characterize Product (NMR, etc.) Purification->Characterization FinalProduct Pure Ethyl 3-(6-chloropyridazin- 3-yloxy)benzoate Characterization->FinalProduct

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation of the phenol.- Low reaction temperature.- Deactivated 3,6-dichloropyridazine.- Ensure potassium carbonate is anhydrous and finely powdered.- Increase the amount of base slightly.- Confirm the reaction temperature is maintained at 80-90 °C.- Use fresh, high-purity 3,6-dichloropyridazine.
Formation of side products - Reaction with the second chlorine on the pyridazine ring.- Hydrolysis of the ester.- Use a 1:1 stoichiometry of the reactants.- Ensure anhydrous conditions to prevent hydrolysis.
Difficult purification - Co-elution of starting materials or byproducts.- Optimize the eluent system for column chromatography by testing different solvent polarities with TLC.- Consider using a gradient elution.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can reliably obtain the target compound in good yield and purity. The inclusion of safety information, troubleshooting guidelines, and characterization benchmarks ensures that this protocol is a comprehensive and practical resource for professionals in the field of drug development and organic synthesis.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • Williamson Ether Synthesis. Wikipedia. [Link]

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  • Preparation of substituted pyridazines.
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  • Synthesis and characterization of unique pyridazines. Liberty University. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. [Link]

Sources

Suzuki-Miyaura coupling for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate Derivatives

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically tailored for the functionalization of this compound. Pyridazine-based scaffolds are of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura reaction offers a robust and versatile method for creating carbon-carbon bonds, enabling the synthesis of diverse compound libraries. This document delves into the mechanistic underpinnings of the reaction, provides a rationale for the selection of critical reagents, and presents a step-by-step protocol designed for reproducibility and scalability. It is intended for researchers, scientists, and professionals in the field of synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of Pyridazine Scaffolds

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as therapeutic agents.[1] The functionalization of this heterocycle is a key strategy in drug discovery programs. The target molecule, this compound, serves as a versatile building block where the chloro-substituent acts as a handle for diversification.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[2] Its power lies in its remarkable functional group tolerance, use of generally stable and non-toxic organoboron reagents, and mild reaction conditions, making it an indispensable tool for forging C(sp²)-C(sp²) bonds.[3][4] However, the application of this reaction to electron-deficient chloro-heterocycles, such as our target substrate, presents unique challenges, primarily concerning the difficult oxidative addition step.[5][6] This guide addresses these challenges by providing an optimized framework for successful synthesis.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-chlorine bond of the pyridazine substrate. This is often the rate-determining step for less reactive aryl chlorides and forms a square-planar Pd(II) intermediate.[5][9]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), which then displaces the halide on the Pd(II) complex.[6][10][11]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][12]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_halide L₂Pd(II)(Ar¹)X pd0->pd2_halide ox_add Oxidative Addition ox_add->pd2_halide pd2_aryl L₂Pd(II)(Ar¹)(Ar²) pd2_halide->pd2_aryl transmetal Transmetalation transmetal->pd2_aryl pd2_aryl->pd0 product Ar¹-Ar² (Coupled Product) pd2_aryl->product red_elim Reductive Elimination ar1x Ar¹-Cl (Chloropyridazine) ar1x->ox_add ar2b Ar²-B(OH)₂ + Base borate_complex [Ar²-B(OH)₃]⁻ ar2b->borate_complex product->red_elim borate_complex->transmetal

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Experimental Design: A Rationale-Driven Approach

The success of the coupling reaction with a challenging substrate like this compound is critically dependent on the judicious selection of the catalyst system, base, and solvent.

  • Palladium Precatalyst & Ligand System: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, chloro-heterocycles often demand more robust systems.[1] The oxidative addition to the C-Cl bond is sluggish compared to C-Br or C-I bonds.[4] To overcome this, highly active catalyst systems are employed, typically generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.[2][3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[6] These ligands promote the formation of the active, low-coordinate Pd(0) species and accelerate the oxidative addition step.[5]

  • The Role of the Base: The base plays a multifaceted role in the catalytic cycle.[13] Its primary function is to react with the boronic acid to form an anionic boronate species, which is significantly more nucleophilic and readily participates in transmetalation.[10][11] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][14] The choice of base is critical; for substrates containing base-sensitive functional groups like esters, a milder base such as K₂CO₃ or K₃PO₄ is preferred to prevent hydrolysis.[6] Stronger bases like Cs₂CO₃ can sometimes accelerate the reaction but increase the risk of side reactions.

  • Solvent Selection: The solvent system must solubilize the organic substrates, the organoboron reagent, and the inorganic base to varying degrees.[2] Common solvents include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[2] Reactions are frequently run in biphasic mixtures, such as dioxane/water or toluene/water. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[2] However, the solvent's role can be complex, as coordinating solvents can sometimes alter the nature of the active catalyst and influence reaction selectivity.[9]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

4.1. Materials and Reagents

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed Water

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Reagents for work-up and purification (Ethyl acetate, brine, anhydrous magnesium or sodium sulfate, silica gel)

4.2. Reaction Setup and Procedure

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) and add them to the reaction flask.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via a syringe to achieve a substrate concentration of approximately 0.1 M.[1]

  • Heating: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

4.3. Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and water.[1] Transfer the contents to a separatory funnel.

  • Washing: Separate the organic layer and wash it sequentially with water and then brine to remove the inorganic base and salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Optimization and Data Summary

The optimal conditions for the Suzuki-Miyaura coupling can vary significantly based on the specific boronic acid used. The following table provides a summary of representative conditions and expected outcomes for the coupling of chloro-heterocycles, which can be used as a starting point for optimization.[1][15]

EntryArylboronic AcidCatalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₂CO₃ (2)Toluene/H₂O (5:1)1101880-90
33-Thienylboronic acidSPhos-Pd-G2 (3)Cs₂CO₃ (2.5)Dioxane100870-85
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.) (2)DME852465-80
52-Pyridylboronic acid pinacol esterPd₂(dba)₃ (1.5) / RuPhos (3)K₃PO₄ (3)2-MeTHF901675-88

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand for C-Cl activation.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands, NHCs). Use a pre-formed catalyst (e.g., SPhos-Pd-G2).3. Increase reaction temperature.
Deboronation of Boronic Acid 1. Prolonged reaction time at high temperature.2. Excessively strong base or presence of protic sources.1. Monitor reaction closely and stop when complete. 2. Use a milder base (K₃PO₄ or K₂CO₃). Use a boronic ester (e.g., pinacol ester) which is more stable.
Formation of Homo-coupled Byproduct (Ar²-Ar²) 1. Oxygen contamination leading to oxidative coupling of the boronic acid.1. Improve degassing procedures for the reaction mixture and solvents.
Hydrolysis of the Ethyl Ester 1. Base is too strong or reaction time is too long.2. Presence of excess water at high temperature.1. Use a weaker base like K₃PO₄ or KF instead of hydroxides or alkoxides.2. Minimize reaction time and use anhydrous solvents if possible, or reduce the amount of water in the biphasic mixture.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel this compound derivatives. Success with this class of electron-deficient chloro-heterocycles relies on the careful selection of a highly active palladium catalyst system, an appropriate base to balance reactivity with functional group compatibility, and a suitable solvent. The protocol and guidelines presented herein provide a robust foundation for researchers to successfully synthesize diverse libraries of pyridazine-containing molecules for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Goldsmith, C. F., et al. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. (2018). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]

  • Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Johansen, M. B., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is a "privileged structure" in pharmacology, with derivatives exhibiting a wide range of biological activities.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers and professionals in organic synthesis and drug development. The described methodology is based on established principles of nucleophilic aromatic substitution on the electron-deficient pyridazine ring.

Chemical Reaction Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a chloride ion from 3,6-dichloropyridazine by the phenoxide ion of ethyl 3-hydroxybenzoate. The reaction is facilitated by a strong, non-nucleophilic base, potassium tert-butoxide, which deprotonates the hydroxyl group of ethyl 3-hydroxybenzoate to form the more nucleophilic phenoxide.

The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack.[2] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, leading to the formation of the desired ether linkage.[3]

Experimental Workflow Diagram

Synthesis_Workflow reagents Reactants & Reagents - 3,6-Dichloropyridazine - Ethyl 3-hydroxybenzoate - Potassium tert-butoxide - Anhydrous THF reaction_setup Reaction Setup - Inert atmosphere (N2 or Ar) - Anhydrous conditions reagents->reaction_setup reaction_execution Reaction Execution - Dissolve reactants in THF - Add base at 0 °C - Stir at room temperature reaction_setup->reaction_execution workup Aqueous Work-up - Quench with water - Extract with ethyl acetate reaction_execution->workup purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification characterization Product Characterization - NMR Spectroscopy (1H & 13C) - Mass Spectrometry purification->characterization final_product This compound characterization->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6-Dichloropyridazine≥98%Commercially availableHandle with care, toxic.[4][5]
Ethyl 3-hydroxybenzoate≥98%Commercially available
Potassium tert-butoxide≥98%Commercially availableCorrosive and flammable solid, handle under inert atmosphere.[6][7][8]
Tetrahydrofuran (THF)AnhydrousCommercially availableUse freshly distilled or from a solvent purification system.
Ethyl acetateACS gradeCommercially availableFor extraction and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially availableFor drying the organic layer.
Silica gel230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, add ethyl 3-hydroxybenzoate (1.0 eq).

    • Dissolve the ethyl 3-hydroxybenzoate in anhydrous tetrahydrofuran (THF) (approximately 10 mL per 1 mmol of ethyl 3-hydroxybenzoate).

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Under a positive pressure of inert gas, slowly add potassium tert-butoxide (1.1 eq) to the cooled solution in portions. The use of a slight excess of the base ensures complete deprotonation of the phenol.

    • Stir the resulting mixture at 0 °C for 30 minutes. The formation of the potassium phenoxide salt may result in a change in the appearance of the solution.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the 3,6-dichloropyridazine solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and add more deionized water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is recommended to isolate the desired product.

  • Product Characterization:

    • The purified product, this compound, should be a solid or a viscous oil.

    • The structure and purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Predicted Product Characterization Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10-8.00 (m, 2H, Ar-H)

    • δ 7.60-7.50 (m, 2H, Ar-H and Pyridazine-H)

    • δ 7.40-7.30 (m, 1H, Pyridazine-H)

    • δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 165.5 (C=O)

    • δ 160.0 (C-OAr)

    • δ 158.0 (C-Cl)

    • δ 131.0 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 129.5 (Ar-CH)

    • δ 125.0 (Ar-CH)

    • δ 123.0 (Ar-CH)

    • δ 120.0 (Pyridazine-CH)

    • δ 118.0 (Pyridazine-CH)

    • δ 61.5 (-OCH₂CH₃)

    • δ 14.3 (-OCH₂CH₃)

  • Mass Spectrometry (ESI):

    • Calculated for C₁₃H₁₁ClN₂O₃ [M+H]⁺: 279.0531

    • Found: To be determined experimentally.

Safety Precautions

  • 3,6-Dichloropyridazine: This compound is toxic and should be handled in a well-ventilated fume hood.[4][5] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium tert-butoxide: This is a corrosive and flammable solid that reacts violently with water.[6][7][8] It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Wear appropriate PPE and have a suitable fire extinguisher readily available.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. All operations should be performed in a fume hood away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The principles of nucleophilic aromatic substitution on pyridazine systems are well-established, providing a strong foundation for this synthetic route.[2]

References

  • Attanasi, O. A., Favi, G., Filippone, P., Perrulli, F. R., & Santeusanio, S. (n.d.). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters.
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 3,6-Dichloropyridazine. (2012).
  • SAFETY DATA SHEET - 3,6-Dichloropyridazine. (n.d.). Thermo Fisher Scientific.
  • Why does nucleophilic aromatic substitution occur
  • Hill, J. H. M., & Krause, J. G. (n.d.). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry.
  • a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
  • Coad, P., & Coad, R. A. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry.
  • Potassiumtert-butoxide-865-47-4.docx. (n.d.). UGA research.
  • SAFETY DATA SHEET - Potassium tert-butoxide. (2010). Fisher Scientific.
  • Aldrich 156671 - SAFETY D
  • Ethyl 3-(6-chloropyridazin-3-yl)
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Benchat, N., Anaflous, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (n.d.). European Journal of Chemistry.
  • 3,6-Dichloropyridazine. (n.d.). Biosynth.
  • Ethyl-3-6-chloropyridazin-3-yloxy-benzo
  • Characterization and identification of three compounds by ¹H NMR spectra. (n.d.).
  • Synthesis and Anti-Juvenile Hormone Activity of Ethyl 4-[2-(6-Methyl-3-pyridyloxy)alkyloxy]benzoates. (n.d.).
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025).
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH.
  • Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Interaction of 3-hydroxybenzoate with 3-hydroxybenzo
  • Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (n.d.). PubMed Central.

Sources

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a synthetic organic compound featuring a chlorinated pyridazine ring linked to a benzoate moiety via an ether bond. While direct and extensive research on this specific molecule is not widely published, its structural components are prevalent in a variety of biologically active agents. The pyridazine core is a key pharmacophore in numerous compounds with diverse medicinal applications, and the benzoate substructure is also a common feature in drug design. This document provides detailed application notes and proposed experimental protocols for researchers interested in exploring the potential of this compound as a scaffold or intermediate in drug discovery. The methodologies and conceptual frameworks presented herein are extrapolated from established research on structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 862821-18-9[1][2]
Molecular Formula C13H11ClN2O3[1]
Molecular Weight 278.69 g/mol [1]
Purity Typically ≥97%[1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

Potential Therapeutic Applications and Rationale

Based on the known biological activities of structurally similar pyridazine and benzoate derivatives, this compound holds potential for investigation in several therapeutic areas.

Kinase Inhibition

The pyridazinone core is a well-established scaffold for the development of kinase inhibitors. For instance, derivatives of 3-oxo-2,3-dihydropyridazine have been explored as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling.[3][4] Given that this compound shares the pyridazine core, it could serve as a foundational structure for developing novel kinase inhibitors. The chlorine atom at the 6-position of the pyridazine ring offers a reactive site for further chemical modifications, such as Suzuki-Miyaura coupling reactions, to introduce diverse aryl or heteroaryl groups and explore structure-activity relationships (SAR).[3][4]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of 6-chloropyridazine have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs).[5] These studies have demonstrated that the 6-chloro-3-pyridazinyl group can be incorporated into various scaffolds to yield compounds with high affinity for nAChRs.[5] Consequently, this compound could be a valuable starting material for the synthesis of novel nAChR modulators, which are of interest for treating neurological and psychiatric disorders.

Proposed Experimental Protocols

The following protocols are designed to guide the investigation of this compound in a medicinal chemistry context.

Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the diversification of the core molecule at the 6-position of the pyridazine ring.

Workflow Diagram:

Suzuki_Coupling_Workflow A This compound D Reaction Mixture A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) C->D E Heating (e.g., 80-100 °C) D->E F Work-up and Purification (Extraction, Chromatography) E->F G Novel Derivative F->G Kinase_Assay_Workflow A Prepare Kinase Reaction Buffer B Add Kinase, Substrate, and ATP A->B C Add Test Compound (Derivative) or Vehicle Control (DMSO) B->C D Incubate at 37 °C C->D E Stop Reaction D->E F Detect Kinase Activity (e.g., Luminescence, Fluorescence) E->F G Calculate % Inhibition and IC50 F->G

Sources

Application Notes and Protocols for Utilizing Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] This guide provides a comprehensive framework for leveraging Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a readily accessible starting material, as a versatile scaffold for the design and synthesis of novel kinase inhibitor libraries. We will explore the rationale behind its selection, propose synthetic strategies for diversification, and provide detailed protocols for the biological evaluation of the resulting compounds.

The 3,6-disubstituted pyridazine motif, in particular, has demonstrated significant potential in targeting a range of kinases, including c-Jun N-terminal kinase (JNK1) and cyclin-dependent kinase 2 (CDK2).[1] Furthermore, the related imidazo[1,2-b]pyridazine scaffold has yielded potent inhibitors of kinases such as Haspin.[3] The subject of this guide, this compound, offers two key points for chemical modification: the reactive 6-chloro position and the ethyl benzoate moiety. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Design of a Kinase Inhibitor Library

The design of a focused library of kinase inhibitors from the this compound scaffold will be guided by established principles of medicinal chemistry, including structure-based design and the application of bioisosterism.

Rationale for Scaffold Diversification

Our strategy involves two primary avenues of diversification, as illustrated in the workflow below:

G A This compound (Starting Scaffold) B Diversification at C6 Position (Suzuki & Buchwald-Hartwig Couplings) A->B Modification of the 'selectivity pocket' binding region C Bioisosteric Replacement of Ethyl Benzoate A->C Improve metabolic stability and modulate physicochemical properties D Primary Library of Kinase Inhibitor Candidates B->D C->D E In Vitro Kinase Screening D->E Determine IC50 values F Cell-Based Assays E->F Evaluate cellular potency and mechanism of action G Lead Optimization F->G Iterative improvement of lead compounds

Caption: A general workflow for the design and development of kinase inhibitors.

  • Modification at the 6-Chloro Position: The chlorine atom at the C6 position of the pyridazine ring is an excellent handle for introducing a variety of substituents that can probe the "selectivity pocket" of the kinase ATP-binding site. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are robust and versatile methods for this purpose.[2][4] By coupling a diverse range of boronic acids and amines, we can generate a library of analogs with varying steric and electronic properties.

  • Bioisosteric Replacement of the Ethyl Benzoate Moiety: The ethyl ester functionality is often a metabolic liability in drug candidates, susceptible to hydrolysis by esterases.[5] To enhance metabolic stability and modulate physicochemical properties, the ethyl benzoate group can be replaced with known bioisosteres.[5][6] Common bioisosteric replacements for esters and carboxylic acids include five-membered heterocycles like oxadiazoles, which are more resistant to hydrolysis.[5] This strategy can also influence solubility, cell permeability, and off-target effects.[7]

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of a diversified library of kinase inhibitor candidates starting from this compound.

Protocol 1: Synthesis of the Starting Scaffold

While this compound is commercially available, a general procedure for its synthesis is provided below for completeness. This reaction involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethyl 3-hydroxybenzoate.

  • Materials:

    • 3,6-dichloropyridazine

    • Ethyl 3-hydroxybenzoate

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a solution of ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Diversification at the C6 Position via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the C6-chloro position with various aryl and heteroaryl boronic acids.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: A general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • In a flame-dried Schlenk tube, combine this compound (1.0 eq), the boronic acid, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.[9]

Protocol 3: Diversification at the C6 Position via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the C6-chloro position with a variety of primary and secondary amines.

  • Materials:

    • This compound

    • Amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., NaOtBu, 1.5 eq)

    • Anhydrous, degassed solvent (e.g., toluene)

  • Procedure:

    • In a glovebox, charge a reaction vial with the palladium precatalyst, ligand, and base.

    • Add this compound (1.0 eq) and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and heat the reaction to 100-110 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.[10]

Protocol 4: Bioisosteric Replacement of the Ethyl Ester

This protocol outlines a general two-step procedure to replace the ethyl ester with a 1,2,4-oxadiazole ring, a common ester bioisostere.

  • Step 1: Hydrolysis to the Carboxylic Acid

    • Dissolve the ethyl benzoate derivative in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can often be used in the next step without further purification.

  • Step 2: Formation of the 1,2,4-Oxadiazole

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir for 30 minutes, then add N'-hydroxyacetamidine (1.1 eq).

    • Heat the reaction to 120 °C for 2-4 hours to facilitate the cyclization.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the 1,2,4-oxadiazole derivative.

Biological Evaluation: Protocols for Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach is recommended, starting with in vitro biochemical assays followed by cell-based assays for the most promising hits.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Materials:

    • Purified kinase of interest

    • Kinase-specific substrate peptide

    • ATP

    • Synthesized inhibitor compounds

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a multi-well plate, add the diluted compounds or a DMSO control.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound ID Target Kinase IC50 (nM) Notes
Scaffold-A1Kinase X50Initial hit from Suzuki coupling series.
Scaffold-B2Kinase X25Hit from Buchwald-Hartwig amination series.
Scaffold-C3Kinase X15Oxadiazole bioisostere of Scaffold-B2.
StaurosporineKinase X5Positive control (non-selective).

This is a representative data table. Actual results will vary.

Protocol 6: Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Cell culture medium and supplements

    • Synthesized inhibitor compounds

    • Lysis buffer

    • Primary antibodies (phospho-specific and total protein)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-4 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary screening of the synthesized library will provide initial SAR insights. For example, comparing the IC50 values of compounds with different substituents at the C6 position will reveal which groups are favored in the selectivity pocket of the target kinase. Similarly, comparing the potency and metabolic stability of the ethyl benzoate analogs with their bioisosteric replacements will guide further optimization.

G A Initial Hits (IC50 < 1 µM) B SAR Analysis A->B C Lead Optimization (Iterative Synthesis) B->C Design new analogs based on SAR D Improved Potency & Selectivity C->D E ADME/Tox Profiling D->E F In Vivo Efficacy Studies E->F

Sources

Application Notes and Protocols for the Biological Screening of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] This technical guide provides a comprehensive framework for the biological screening of novel pyridazine derivatives, designed to elucidate their pharmacological activities and guide drug development efforts. We will delve into the rationale behind experimental design, offering detailed, field-proven protocols for a multi-tiered screening cascade. This document is structured to empower researchers with the knowledge to systematically evaluate pyridazine compounds for anticancer, anti-inflammatory, and antimicrobial properties, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of the Pyridazine Scaffold

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile backbone for the design of novel therapeutics.[4][5] The unique electronic properties conferred by the diazine arrangement, including the capacity for hydrogen bonding and dipole interactions, allow pyridazine-containing molecules to effectively engage with a wide range of biological targets.[4] Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects.[6][7][8]

The "privileged" nature of the pyridazine scaffold is evident in its presence in several marketed drugs and numerous clinical candidates.[1][6] A notable area of success has been in the development of kinase inhibitors, where the pyridazine core can adeptly occupy the ATP-binding pocket, leading to the potent and selective modulation of kinase activity.[2][9] This guide will provide a systematic approach to unlocking the therapeutic potential of novel pyridazine compounds through a robust biological screening protocol.

The Screening Cascade: A Phased Approach to Characterization

A logical and tiered screening strategy is paramount for the efficient and cost-effective evaluation of a library of pyridazine compounds. This approach ensures that the most promising candidates are advanced, while compounds with undesirable properties are deprioritized early in the process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Selectivity & Initial Mechanism of Action cluster_3 Phase 4: In Vitro Toxicology & ADME Primary_Screening High-Throughput Screening (HTS) Broad-spectrum activity assessment Secondary_Screening Dose-Response & IC50/EC50 Determination Confirmation of activity and potency Primary_Screening->Secondary_Screening Active Compounds Selectivity_Profiling Target-specific assays Profiling against related targets Secondary_Screening->Selectivity_Profiling Potent Compounds Tox_ADME Cytotoxicity in non-cancerous cell lines Preliminary ADME assessment Selectivity_Profiling->Tox_ADME Selective Compounds G cluster_0 Kinase Inhibition Assay Workflow Start Prepare Assay Components: - Kinase - Substrate - ATP - Pyridazine Compound Incubate Incubate Components Start->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo™, LanthaScreen™) Incubate->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze

Figure 2: A generalized workflow for a biochemical kinase inhibition assay.

Protocol 3.2.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. [10] Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the pyridazine compounds. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the pyridazine compound, followed by the kinase. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value using a dose-response curve. [9]

Anti-inflammatory Screening Protocols

Pyridazine derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. [11][12][13]

Primary Screening: Inhibition of Nitric Oxide (NO) Production

A common cell-based assay for preliminary anti-inflammatory screening involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7). [14] Protocol 4.1.1: Griess Assay for Nitrite Determination

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production.

Antimicrobial Screening Protocols

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents, and pyridazine derivatives have shown promise in this area. [15][16][17]

Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. [15] Protocol 5.1.1: Broth Microdilution Assay

  • Compound Preparation: Prepare serial twofold dilutions of the pyridazine compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). [15]3. Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [16]

    Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
    PDZ-001 16 32 64
    PDZ-002 8 16 32
    PDZ-003 4 8 16

    | Reference Drug | 0.5 - 4 | 0.5 - 4 | 0.12 - 1 |

Table 2: Example data table for summarizing antimicrobial activity of novel pyridazine derivatives. Data is illustrative. [16]

Conclusion

The pyridazine scaffold is a cornerstone in the development of novel therapeutic agents. The systematic biological screening protocols outlined in this guide provide a robust framework for researchers to effectively characterize the pharmacological properties of new pyridazine compounds. By employing a phased approach, from high-throughput primary screens to more detailed mechanistic and selectivity assays, the most promising candidates can be identified for further preclinical and clinical development. The inherent versatility of the pyridazine nucleus, combined with a rigorous and logical screening cascade, will undoubtedly continue to yield novel drug candidates for a multitude of diseases.

References

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  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Future medicinal chemistry, 3(11), 1359–1367. [Link]

  • ResearchGate. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [Link]

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  • Aher, N. G., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery : advancing life sciences R & D, 24(3), 284–294. [Link]

  • B. R. G. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Balasubramanian, A., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(5), 257–267. [Link]

  • Li, J., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & medicinal chemistry, 114, 117847. [Link]

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  • Zanders, E. D. (2007). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of immunological methods, 328(1-2), 1–10. [Link]

  • Debû, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European journal of medicinal chemistry, 125, 151–163. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Millipore Sigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [https://www.millipore sigma.com/US/en/products/life-science/drug-discovery/screening-profiling-services/receptor-binding-assays/multiwell-plates/Z265509]([Link] sigma.com/US/en/products/life-science/drug-discovery/screening-profiling-services/receptor-binding-assays/multiwell-plates/Z265509)

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  • Eurofins. (2021). Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 14(11), 2200–2221. [Link]

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  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

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Sources

Application Note: A Validated High-Performance Liquid Chromatography Method for Purity Analysis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and assurance in drug development and manufacturing. The protocol herein is established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Introduction

This compound (CAS No. 862821-18-9) is a chemical intermediate with a molecular formula of C13H11ClN2O3 and a molecular weight of 278.69 g/mol .[7] Its purity is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[8] Among the various HPLC techniques, reverse-phase chromatography is the most common due to its versatility in separating a wide range of non-polar to moderately polar compounds.[8][9][10]

The development of a reliable analytical method is a systematic process that requires careful selection of chromatographic conditions to achieve the desired separation.[11] Furthermore, the validation of the analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable and consistent results.[12][13] This application note provides a comprehensive guide for the purity analysis of this compound, from method development to full validation according to ICH Q2(R1) guidelines.[1][3][4][5][6]

Experimental

Materials and Reagents
  • This compound reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic conditions were optimized as summarized in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Justification of Chromatographic Conditions:

  • Column: A C18 column was selected as it is a versatile stationary phase for reverse-phase chromatography, suitable for retaining and separating moderately non-polar compounds like this compound.[9]

  • Mobile Phase: A mixture of water and acetonitrile provides a good polarity range for eluting the analyte and potential impurities. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.

  • Gradient Elution: A gradient elution was chosen to ensure the elution of both polar and non-polar impurities within a reasonable run time, providing good resolution between the main peak and any potential impurities.[9][14]

  • Detection Wavelength: The detection wavelength of 254 nm was selected based on the UV spectrum of the analyte, which shows significant absorbance at this wavelength, allowing for sensitive detection.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide good efficiency and reproducibility.

Protocols

Standard Solution Preparation
  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 1:1 mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This is the standard stock solution (Concentration: ~0.5 mg/mL).

  • For the working standard solution, dilute 1.0 mL of the standard stock solution to 10.0 mL with the diluent (Concentration: ~0.05 mg/mL).

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation
  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-5 of the standard solution preparation to obtain the sample solution for analysis.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis is complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][3][4][5][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] To demonstrate specificity, a solution of the reference standard, a sample solution, and a blank were injected. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] A series of five solutions of this compound were prepared at concentrations ranging from 50% to 150% of the working standard concentration. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] Accuracy was determined by the recovery of a known amount of the reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working standard concentration). The percentage recovery was calculated.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution were performed on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument to assess the intermediate precision.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] Robustness was evaluated by making small, deliberate changes to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was evaluated.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Robustness System suitability parameters should remain within acceptable limits.

Data Presentation and Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weighing of Standard and Sample dissolve Dissolution in Diluent prep_start->dissolve dilute_stock Dilution to Stock Solution dissolve->dilute_stock dilute_work Dilution to Working Solution dilute_stock->dilute_work filter Filtration (0.45 µm) dilute_work->filter equilibrate System Equilibration filter->equilibrate blank_inj Blank Injection equilibrate->blank_inj sst_inj System Suitability Injections (5x) blank_inj->sst_inj sample_inj Sample Injections (2x) sst_inj->sample_inj wash Column Wash sample_inj->wash integrate Peak Integration sample_inj->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Logic

G cluster_precision Precision Components Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical Flow of Method Validation.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, linear, accurate, precise, and robust, meeting the requirements of the ICH guidelines for analytical method validation. This method can be effectively implemented in quality control laboratories for the release testing of this pharmaceutical intermediate.

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745.
  • Crawford Scientific. (n.d.).
  • Patil, S. S., et al. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development, 9(3), 2321-0613.
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • ResearchGate. (2024).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Scribd. (n.d.). ICH Q2(R1)
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • U.S. Food and Drug Administration. (2022). Q2(R2)
  • International Council for Harmonis
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • KareBay Biochem. (n.d.). ETHYL 3-(6-CHLOROPYRIDAZIN-3-YLOXY)

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Application Notes and Protocols: High-Fidelity NMR Sample Preparation for Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Need for Precision

Substituted pyridazines represent a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to their unique physicochemical properties.[1][2][3] The arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring imparts specific electronic characteristics, hydrogen bonding capabilities, and metabolic profiles that are highly attractive for molecular design.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation, purity assessment, and quantitative analysis of these vital compounds.[5][6][7]

However, the quality and reliability of NMR data are fundamentally dependent on the integrity of the sample preparation process. Trivial errors at this initial stage can lead to spectral artifacts, poor resolution, and inaccurate quantification, ultimately compromising research outcomes. This guide provides a comprehensive, in-depth protocol for the preparation of high-quality NMR samples of substituted pyridazines, grounded in the causality behind each experimental choice. It is designed for researchers, scientists, and drug development professionals who demand precision and reproducibility in their analytical workflows.

Part 1: Foundational Principles for Pyridazine NMR

The Pyridazine Core: Electronic and Physicochemical Implications

The defining feature of a pyridazine is the vicinal arrangement of its two nitrogen atoms. This has several consequences for NMR analysis:

  • Basicity and pH Sensitivity: Pyridazine is a modest base (pKa ≈ 2.0).[3] This basicity, which can be significantly modulated by substituents, means that the molecule's protonation state is sensitive to the local pH of the NMR solvent.[8][9] Changes in pH can cause substantial chemical shift perturbations, particularly for protons near the nitrogen atoms, potentially leading to misinterpretation of binding studies or structural assignments.[9][10]

  • Solubility: The dipole moment and hydrogen-bonding capacity of the pyridazine ring generally confer greater aqueous solubility compared to a corresponding phenyl ring.[3][4] However, the vast diversity of substituents in drug discovery programs means that pyridazine derivatives can range from highly water-soluble to extremely lipophilic, requiring a versatile approach to solvent selection.[11]

The Critical Choice: Deuterated Solvents

The first and most critical decision in sample preparation is the selection of an appropriate deuterated solvent. The solvent's primary roles are to dissolve the analyte without producing overwhelming signals in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[12][13]

The choice of solvent is dictated by the analyte's solubility. A poor choice can lead to an inhomogeneous solution, resulting in broad spectral lines that no amount of instrument shimming can correct.[14]

The following diagram outlines a logical workflow for selecting the optimal deuterated solvent for a substituted pyridazine derivative.

Solvent_Selection_Workflow start Start: Substituted Pyridazine Sample solubility_check Assess Solubility: Polar or Non-Polar? start->solubility_check nonpolar Try Chloroform-d (CDCl3) or Dichloromethane-d2 (CD2Cl2) solubility_check->nonpolar Non-Polar polar_aprotic Try DMSO-d6 or Acetone-d6 solubility_check->polar_aprotic Polar Aprotic polar_protic Try Methanol-d4 (CD3OD) or Water-d2 (D2O) solubility_check->polar_protic Polar Protic dissolved_check1 Fully Dissolved? nonpolar->dissolved_check1 dissolved_check2 Fully Dissolved? polar_aprotic->dissolved_check2 dissolved_check3 Fully Dissolved? polar_protic->dissolved_check3 dissolved_check1->polar_aprotic No proceed Proceed to Sample Preparation dissolved_check1->proceed Yes dissolved_check2->proceed Yes consider_dmso Consider DMSO-d6 (Universal Solvent) dissolved_check2->consider_dmso No hd_exchange_check Labile Protons Present? (-OH, -NH2, -COOH) dissolved_check3->hd_exchange_check Yes hd_exchange_check->proceed No warning Warning: Labile protons will exchange with deuterium. Signals may broaden or disappear. hd_exchange_check->warning Yes consider_dmso->dissolved_check2 warning->proceed

Caption: Decision workflow for selecting a suitable deuterated NMR solvent.

SolventFormulaResidual ¹H Peak (ppm)¹³C Peak (ppm)Boiling Point (°C)Key Characteristics & Suitability
Chloroform-dCDCl₃7.2677.1661Excellent first choice for non-polar to moderately polar compounds. Can form weak H-bonds with basic nitrogens.
DMSO-d₆(CD₃)₂SO2.5039.52189Excellent "universal" solvent for a wide polarity range. Hygroscopic; retains water (peak ~3.33 ppm). Ideal for poorly soluble compounds.[11]
Methanol-d₄CD₃OD3.31 (CD₂H ), 4.87 (O H)49.0065Good for polar compounds. Protic solvent; will exchange with labile protons (-NH, -OH, -COOH), causing their signals to broaden or disappear.
Acetone-d₆(CD₃)₂CO2.0529.84, 206.2656Useful for moderately polar compounds. Aprotic and less viscous than DMSO.
Deuterium OxideD₂O~4.79 (HOD)-101For highly polar, water-soluble compounds (e.g., salts). Requires a water-soluble internal reference (like TSP or DSS) instead of TMS.[15] Will exchange with all labile protons.
Dichloromethane-d₂CD₂Cl₂5.3253.8440Good for volatile or heat-sensitive non-polar compounds. Lower boiling point than CDCl₃.

Data compiled from multiple sources.[16][17] Residual peak positions can vary slightly based on temperature, pH, and solute.

Sample Concentration: A Balancing Act

The amount of analyte used is a trade-off between signal-to-noise ratio (S/N) and potential spectral artifacts. While more concentrated samples yield better S/N, especially for insensitive nuclei like ¹³C, they can also lead to line broadening due to increased solution viscosity or intermolecular interactions like aggregation.[13]

NMR ExperimentTypical Mass (mg)Typical Concentration (mM)Rationale & Considerations
¹H NMR (Qualitative) 5 - 15 mg10 - 50 mMSufficient for high-sensitivity proton detection on modern spectrometers (≥400 MHz).[13]
¹³C NMR 20 - 75 mg50 - 150 mMHigher concentration is needed to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.
2D NMR (COSY, HSQC, HMBC) 15 - 50 mg30 - 100 mMRequires a good signal-to-noise ratio for detecting correlations. Concentration depends on the specific experiment and sample complexity.
qNMR (Quantitative) 10 - 20 mg~20 - 40 mMConcentration must be precise and optimized for both the analyte and the internal standard, ensuring signals are not saturated.[7]

Assumes a standard 5 mm NMR tube with a solvent volume of 0.6-0.7 mL.

Part 2: Validating Protocols for Sample Preparation

Adherence to a systematic, validated protocol is essential for reproducibility. The following sections detail step-by-step methodologies for preparing both qualitative and quantitative NMR samples.

Protocol 1: Standard Qualitative NMR Sample Preparation

This protocol is designed for routine structural verification and characterization using ¹H, ¹³C, and 2D NMR techniques.

Qualitative_Workflow cluster_prep Vial Preparation cluster_filter Filtration & Transfer cluster_final Finalization weigh 1. Accurately weigh 5-25 mg of pyridazine derivative into a clean vial. add_solvent 2. Add ~0.7 mL of the chosen deuterated solvent. weigh->add_solvent dissolve 3. Vortex or sonicate until fully dissolved. add_solvent->dissolve filter 4. Filter solution through a Pasteur pipette with a cotton plug directly into the NMR tube. dissolve->filter cap_label 5. Cap, invert to mix, and label the NMR tube. filter->cap_label acquire Ready for NMR Acquisition cap_label->acquire

Caption: Standard workflow for preparing a qualitative NMR sample.

  • Weigh Analyte: Accurately weigh 5-25 mg of the substituted pyridazine into a clean, dry glass vial. Using a secondary vial is preferable to weighing directly into the NMR tube, as it facilitates complete dissolution and allows for filtration.[13]

  • Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.

  • Dissolve Sample: Securely cap the vial and mix using a vortex mixer or a sonicator bath until the solid is completely dissolved. Visually inspect against a bright light to ensure no particulate matter remains.

  • Filter Solution: This is a critical, often-overlooked step. Place a small, tightly packed plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through this filter directly into a clean, high-quality 5 mm NMR tube.[14] This removes microscopic dust and fibers that severely degrade spectral quality by disrupting the magnetic field homogeneity (shimming).[14]

  • Finalize: Adjust the final solvent height in the tube to ~5 cm (~0.7 mL).[14] Cap the NMR tube securely, invert several times to ensure the solution is homogeneous, and wipe the outside of the tube clean. Label the cap and tube clearly.

Protocol 2: High-Precision Quantitative NMR (qNMR) Sample Preparation

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[18][19] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[20] The protocol requires the addition of a highly pure internal standard (IS).

  • High Purity: The IS must be of known, high purity (ideally ≥99.5%).[15]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities (e.g., water).

  • Non-Overlapping Signals: The IS should produce one or more sharp signals (preferably singlets) in a region of the ¹H spectrum that is free of any analyte signals.[15][21]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[15]

Internal StandardSolvent SuitabilityChemical Shift (ppm) & MultiplicityKey Advantages & Notes
Maleic Acid D₂O, DMSO-d₆, CD₃OD~6.2-6.5 (s, 2H)Excellent for polar solvents. Provides a sharp singlet in the olefinic region.[15][21]
Dimethyl Sulfone CDCl₃, DMSO-d₆, Acetone-d₆~3.0-3.2 (s, 6H)Highly stable and provides a sharp singlet. Useful in both polar aprotic and some non-polar solvents.
1,4-Dinitrobenzene CDCl₃, DMSO-d₆, Acetone-d₆~8.4 (s, 4H)Signal is far downfield, avoiding overlap with most aliphatic and aromatic signals.[21]
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP-d₄) D₂O0.00 (s, 9H)The primary reference standard for aqueous samples. Defines the 0 ppm mark.[16]
1,3,5-Trimethoxybenzene CDCl₃, Acetone-d₆, DMSO-d₆~6.1 (s, 3H), ~3.8 (s, 9H)Provides two sharp singlets in generally clear regions of the spectrum.
  • Precise Weighing (Co-weighing): This is the most critical step for accuracy.

    • Tare a clean, dry vial on a high-precision analytical balance.

    • Add ~10-20 mg of the substituted pyridazine analyte and record the mass to at least four decimal places (0.1 mg) .

    • Without re-taring the balance , add a suitable mass (often a near-equimolar amount) of the chosen internal standard to the same vial. Record the new total mass. The mass of the IS is determined by subtraction.

  • Solvent Addition: Add a precise volume (e.g., 0.70 mL using a calibrated pipette) of the appropriate deuterated solvent.

  • Complete Dissolution: Cap the vial and ensure both the analyte and the internal standard are completely dissolved. This may require gentle warming or extended sonication. Any undissolved material will lead to inaccurate quantification.

  • Transfer: Transfer the homogeneous solution to a clean NMR tube. Filtration is generally not recommended for qNMR samples as it can selectively remove components if they begin to precipitate, altering the carefully prepared concentration ratio. Ensure the initial sample is free of particulates.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using quantitative parameters. Crucially, this involves setting a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30 seconds is often a safe starting point).[7] This ensures all protons have fully relaxed before the next pulse, making their signal integrations directly comparable.

Part 3: Troubleshooting and Advanced Considerations

  • Poor Solubility: If a compound fails to dissolve in standard solvents, DMSO-d₆ is the next logical choice due to its strong solvating power.[11] If solubility is still an issue, preparing a more dilute sample and acquiring more scans may be necessary. For some pyridazinone derivatives, binary solvent systems like DMSO/water have been studied to modulate solubility.[11]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause severe line broadening. Passing the solution through a small plug of silica or celite during the filtration step can sometimes help remove these impurities.

  • pH Control for Aqueous Samples: When working in D₂O, the basicity of the pyridazine ring can alter the pH of the solution.[3] This can cause chemical shifts to change, especially for protons on or near the heterocyclic ring.[8][9] For studies where chemical shifts are critical (e.g., fragment screening, binding analysis), it is essential to use a buffered D₂O solution (e.g., phosphate buffer) to maintain a constant pH.

Conclusion

The structural and quantitative analysis of substituted pyridazines by NMR spectroscopy is a non-negotiable step in modern chemical and pharmaceutical research. The integrity of this analysis begins not at the spectrometer, but with the meticulous preparation of the sample. By understanding the underlying chemical principles of the pyridazine scaffold and adhering to validated, systematic protocols for solvent selection, concentration determination, and sample handling, researchers can eliminate a significant source of experimental error. This commitment to precision at the bench ensures the generation of high-fidelity, reproducible NMR data, thereby accelerating the pace of discovery and development.

References

  • Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]

  • ResearchGate. (2025). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

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  • Deev, S. L., et al. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28015-28043. [Link]

  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by ¹H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51. [Link]

  • Gair, S., et al. (1983). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1389-1393. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Krivoshapkina, E. F., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16654. [Link]

  • ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Toncev, A. M., et al. (2014). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (n.d.). IR and ¹H NMR characteristics of the compounds. ResearchGate. [Link]

  • University of Alberta. (n.d.). Sample Preparation. University of Alberta NMR Services. [Link]

  • ResearchGate. (2025). ¹⁵N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20. ResearchGate. [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advanced Heterocyclic Chemistry, 123, 245-361. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1193-1202. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. University of Ottawa NMR Facility. [Link]

  • Al-Shehri, S., et al. (2022). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 27(21), 7433. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(5), 849-861. [Link]

  • Hou, G., et al. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • Svatunek, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 125. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Wu, H., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(4), 1759-1764. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Imayoshi, T., et al. (2019). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Beilstein Journal of Organic Chemistry, 15, 2378-2383. [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(5), 849-861. [Link]

  • Wurst, K., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6608. [Link]

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Developing Robust Analytical Methods for Pyridazine Ether Compounds: A Guide to HPLC and GC-MS with ICH-Compliant Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine ether compounds represent a significant class of heterocyclic molecules with broad applications in medicinal chemistry and drug discovery.[1] Their unique physicochemical properties necessitate the development of robust and reliable analytical methods for quantification, impurity profiling, and stability testing. This guide provides a comprehensive framework for developing and validating analytical methods for pyridazine ether compounds, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and outline a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction: The Analytical Imperative for Pyridazine Ethers

The pyridazine ring is a key pharmacophore in several approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems.[1] The addition of an ether linkage introduces conformational flexibility and modulates lipophilicity, making these compounds attractive for targeting a wide range of biological targets. Consequently, ensuring the purity, potency, and stability of these molecules is paramount throughout the drug development lifecycle.

This application note provides a practical guide for developing high-quality analytical methods, underpinned by a deep understanding of the compounds' chemical nature and the principles of chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is the cornerstone of pharmaceutical analysis for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For pyridazine ethers, which are typically polar and possess UV-absorbing chromophores, reversed-phase HPLC with UV detection is the method of choice.

Causality in Method Development

The goal of HPLC method development is to achieve adequate resolution of the main analyte from any impurities or degradation products with good peak shape and within a reasonable analysis time. The choices of stationary phase, mobile phase, and detector are critical.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point for reversed-phase chromatography. Its hydrophobic nature provides effective retention for the moderately polar pyridazine ether compounds. The choice of a specific C18 column can be further refined based on particle size (smaller particles for higher efficiency) and end-capping (to minimize peak tailing from interaction with residual silanols).

  • Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (water with a buffer) and an organic modifier (acetonitrile or methanol).

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, allowing for detection at lower wavelengths.

    • Aqueous Phase and pH Control: The pyridazine moiety contains nitrogen atoms that can be protonated depending on the pH. Buffering the mobile phase is crucial to maintain a consistent ionization state of the analyte, ensuring reproducible retention times and symmetrical peak shapes. A phosphate buffer at a pH around 7 is a good starting point, but this should be optimized based on the pKa of the specific pyridazine ether.

  • Detection: The aromatic nature of the pyridazine ring results in strong UV absorbance. A Diode Array Detector (DAD) is highly recommended as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and aid in the identification of co-eluting impurities.[6]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Prepare 0.1 mg/mL sample in mobile phase Filter Filter sample through 0.45 µm syringe filter SamplePrep->Filter Inject Inject 10 µL into HPLC system Filter->Inject MobilePhase Prepare buffered mobile phase (e.g., ACN:Buffer) Degas Degas mobile phase MobilePhase->Degas Separate Separation on C18 column Degas->Separate Inject->Separate Detect Detection with DAD (254 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity by area percent Integrate->Calculate Purity Assess peak purity with DAD Calculate->Purity

Caption: HPLC analysis workflow for pyridazine ether compounds.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

Materials and Reagents:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade

  • Sodium Phosphate Monobasic: ACS grade

  • Sample: Pyridazine ether compound of interest

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC grade water. Adjust the pH to 7.0 with dilute sodium hydroxide.

    • The mobile phase is a mixture of acetonitrile and the 20 mM phosphate buffer. A typical starting point is 50:50 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the pyridazine ether compound in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[7]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Run Time: 15 minutes (adjust as needed to ensure elution of all components)

  • Data Analysis:

    • Identify the peak corresponding to the pyridazine ether compound based on its retention time.

    • Calculate the purity of the sample using the area percent method: (Area of main peak / Total area of all peaks) * 100.

    • Verify the spectral purity of the main peak using the DAD software.

GC-MS for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It is particularly useful for identifying volatile impurities that may not be detected by HPLC, such as residual solvents from synthesis. The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown peaks.[9][10]

Rationale for Method Parameters
  • Column Selection: A low-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5ms or equivalent), is a good general-purpose choice for separating a wide range of semi-volatile organic compounds.[11]

  • Temperature Programming: A temperature gradient is typically used to ensure that compounds with a range of boiling points can be eluted and separated effectively. The program starts at a low temperature to resolve early-eluting, volatile compounds and ramps up to a higher temperature to elute less volatile components.

  • Injection Mode: A split injection is often used to prevent column overloading when analyzing concentrated samples. The split ratio can be adjusted based on the sample concentration.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It produces reproducible fragmentation patterns that can be compared to mass spectral libraries (e.g., NIST) for compound identification.[12][13]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing SamplePrep Prepare 1 mg/mL sample in volatile solvent (e.g., Dichloromethane) Inject Inject 1 µL (split mode) SamplePrep->Inject Separate Separation on DB-5ms column with temperature program Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass analysis (m/z 40-500) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify peaks by library search (NIST) TIC->Identify Quantify Estimate purity by peak area percent Identify->Quantify

Caption: GC-MS analysis workflow for pyridazine ether compounds.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Materials and Reagents:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, 99.999% purity

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade

  • Sample: Pyridazine ether compound of interest

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane.[7]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 10 minutes at 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for all eluted peaks.

    • For each impurity peak, obtain the mass spectrum and compare it against the NIST mass spectral library to propose an identity.

    • Estimate the purity by comparing the peak area of the main component to the total peak areas.

Method Validation: Ensuring Fitness for Purpose

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[3] The ICH Q2(R2) guidelines provide a comprehensive framework for analytical procedure validation.[2][14]

Key Validation Parameters

The core validation parameters include specificity, linearity, accuracy, precision, range, and robustness.[15][16]

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest in the presence of other components (impurities, matrix).Peak purity index > 99.0%; baseline resolution between analyte and known impurities.
Linearity To show a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.98.0% to 102.0% recovery for the drug substance.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2.0%
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).RSD of results under varied conditions should not significantly differ from normal conditions.
Sample Validation Data

Table 1: Linearity Data for a Pyridazine Ether Compound by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
50450,123
75675,890
100901,234
1251,125,678
1501,350,987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Concentration LevelRecovery (%) (n=3)RSD (%) (n=3)
80%99.50.8
100%100.20.6
120%100.80.9

The Role of NMR in Structural Confirmation

While chromatography is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. For novel pyridazine ether compounds, a full suite of NMR experiments is essential for characterization.

  • ¹H NMR: Provides information on the number and chemical environment of protons.[17][18]

  • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms, confirming the final structure of the pyridazine ether and any related impurities.[20][21]

Conclusion

The development of robust and validated analytical methods is a critical activity in pharmaceutical development. This guide outlines a systematic approach to developing HPLC and GC-MS methods for pyridazine ether compounds. By understanding the underlying principles of the analytical techniques and applying a rigorous validation protocol according to ICH guidelines, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development programs.

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Dudek, M., Płotka-Wasylka, J., & Namieśnik, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 823-827. Retrieved from [Link]

  • Kielar, D., & Talu, M. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1195(1-2), 126-133. Retrieved from [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. Retrieved from [Link]

  • Vairamani, M., & Kumar, K. R. (1988). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. AMiner. Retrieved from [Link]

  • Dudek, M., Płotka-Wasylka, J., & Namieśnik, J. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Retrieved from [Link]

  • Aydin, D., et al. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 9(58), 33931-33940. Retrieved from [Link]

  • Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Applied Magnetic Resonance, 47, 1149-1155. Retrieved from [Link]

  • Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Katsanos, N. A., & Agathonos, P. (1989). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Journal of Chromatography A, 478, 67-78. Retrieved from [Link]

  • Segretin, A., et al. (2012). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Molecules, 17(11), 13653-13663. Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-15. Retrieved from [Link]

  • Sharma, S., & Singh, G. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 6(4), 231-236. Retrieved from [Link]

  • Schmidt, J., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. Retrieved from [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Li, Y., et al. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 25(4), 634-639. Retrieved from [Link]

  • Becker, G., & Colmsjö, A. (1998). Gas chromatography–atomic emission detection for quantification of polycyclic aromatic sulfur heterocycles. Analytica Chimica Acta, 376(3), 265-272. Retrieved from [Link]

  • Butler, D. E., & Al-Kaysi, R. O. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-38. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 4(1), 223-233. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve your product yield.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reaction mechanistically related to the Williamson ether synthesis.[1][2] This process involves the reaction of ethyl 3-hydroxybenzoate with 3,6-dichloropyridazine in the presence of a base. While seemingly straightforward, this reaction is often accompanied by challenges that can significantly impact the yield and purity of the final product. This guide will address these common issues and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent purity. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Deprotonation of Ethyl 3-hydroxybenzoate: The reaction requires the formation of a phenoxide ion, which is a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation of the hydroxyl group on ethyl 3-hydroxybenzoate will be incomplete, leading to a lower concentration of the active nucleophile and consequently, a reduced reaction rate and yield. For phenols, bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often sufficient.[3] However, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[3]

  • Suboptimal Reaction Temperature: SNAr reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, and the reaction may not go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions, such as decomposition of the starting materials or product. Typical temperatures for this type of reaction range from 50-100 °C.[3]

  • Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for SNAr reactions.[3][4] These solvents effectively solvate the cation of the base, leaving the anion (the active base) more available for deprotonation. They also help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5] Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4][6]

  • Moisture in the Reaction: The presence of water can be detrimental. It can react with strong bases, reducing their effectiveness, and can also hydrolyze the starting materials or the product. Ensure all reagents and solvents are anhydrous.

Question 2: I am observing significant amounts of impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge. The primary side reactions in this synthesis are:

  • Dialkylation of 3,6-dichloropyridazine: The pyridazine ring has two reactive sites for nucleophilic attack. It is possible for the phenoxide to react at both the 3- and 6-positions, leading to the formation of a disubstituted byproduct. To minimize this, using a stoichiometric amount or a slight excess of the ethyl 3-hydroxybenzoate relative to the 3,6-dichloropyridazine is recommended.

  • Reaction at the Ester Group: The ester group of ethyl 3-hydroxybenzoate or the product can be susceptible to hydrolysis or transesterification, especially if the reaction is run at high temperatures or for extended periods in the presence of a strong base. Using milder bases and carefully controlling the reaction time and temperature can mitigate this.

  • C-Alkylation: While less common for phenoxides compared to alkoxides, there is a possibility of the pyridazine ring alkylating the aromatic ring of the ethyl 3-hydroxybenzoate (C-alkylation) instead of the desired O-alkylation.[1] This is more likely to occur if the phenoxide oxygen is sterically hindered or if the reaction conditions favor electrophilic aromatic substitution on the benzoate ring. Using a polar aprotic solvent can help favor O-alkylation.[3]

To identify the specific impurities, techniques like HPLC and LC-MS are invaluable.[7] Once identified, purification methods such as column chromatography or recrystallization can be employed to isolate the desired product.

Question 3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?

Answer: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Deactivation of the Pyridazine Ring: The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring makes it susceptible to nucleophilic attack.[2] However, once the first substitution has occurred, the electron-donating nature of the newly formed ether linkage can slightly deactivate the ring towards further substitution, although the remaining chlorine atom and the ring nitrogens still provide activation.

  • Base Instability or Consumption: The base can be consumed by side reactions or may not be stable under the reaction conditions for prolonged periods. Adding the base in portions throughout the reaction can sometimes help maintain a sufficient concentration.

  • Poor Solubility of Reagents: If the reagents, particularly the base, are not fully dissolved in the reaction medium, the reaction will be heterogeneous and may proceed very slowly. Ensure adequate stirring and consider using a solvent in which all components are soluble.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction, although this is less common for this type of transformation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: The choice of base is a critical parameter. For deprotonating a phenol like ethyl 3-hydroxybenzoate, moderately strong bases are typically effective.

BaseStrengthAdvantagesDisadvantages
K2CO3 ModerateInexpensive, easy to handle.May require higher temperatures for complete deprotonation.
NaOH/KOH StrongReadily available, effective.Can promote ester hydrolysis.
NaH Very StrongEnsures complete deprotonation.[3]Highly reactive, requires anhydrous conditions.
Cs2CO3 ModerateOften gives good yields in similar reactions.[8]More expensive.

For initial optimizations, potassium carbonate is a good starting point due to its ease of handling and cost-effectiveness. If yields are low, progressing to a stronger base like sodium hydride under strictly anhydrous conditions may be beneficial.

Q2: How does the solvent affect the reaction outcome?

A2: The solvent plays a crucial role in SNAr reactions.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice. They do not have acidic protons and thus do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[3] They also help to stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Polar Protic Solvents (Water, Alcohols): These solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the SN2-like attack.[4][6]

  • Nonpolar Solvents (Toluene, Hexane): These are generally poor choices as the ionic reagents (the phenoxide salt) will have very low solubility.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of the product and byproducts.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the product and any impurities, aiding in the elucidation of their structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product. 1H and 13C NMR will provide detailed information about the chemical environment of the atoms in the molecule.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the product, such as the ether linkage and the ester carbonyl group.

Experimental Workflow and Visualization

A typical experimental workflow for optimizing the synthesis is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A 1. Add Ethyl 3-hydroxybenzoate and 3,6-dichloropyridazine to flask B 2. Add anhydrous solvent (e.g., DMF) A->B C 3. Add base (e.g., K2CO3) B->C D 4. Heat to desired temperature (e.g., 80 °C) with stirring C->D E 5. Monitor reaction progress by TLC or HPLC D->E Periodically F 6. Quench reaction (e.g., with water) E->F Upon completion G 7. Extract product with an organic solvent F->G H 8. Dry and concentrate the organic layer G->H I 9. Purify by column chromatography or recrystallization H->I J 10. Characterize product (NMR, MS, IR) I->J

Caption: A typical experimental workflow for the synthesis and purification of this compound.

The core of this synthesis is a nucleophilic aromatic substitution reaction. The general mechanism is depicted below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Ethyl 3-hydroxybenzoate I1 Phenoxide ion R1->I1 + Base R2 3,6-dichloropyridazine I2 Meisenheimer Complex (anionic σ-complex) I1->I2 + 3,6-dichloropyridazine P1 This compound I2->P1 - Cl- B Base B->R1

Caption: The general mechanism for the SNAr synthesis of this compound.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Retrieved from [Link]

  • Monophasic Pd-catalysed O-arylation of phenols. ResearchGate. Retrieved from [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. National Center for Biotechnology Information. Retrieved from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. ResearchGate. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Retrieved from [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Retrieved from [Link]

  • Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Semantic Scholar. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Center for Biotechnology Information. Retrieved from [Link]

  • Method for synthesizing ethyl p-aminobenzoate of benzonatate medicine intermediates. Google Patents.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Stack Exchange. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. Retrieved from [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-Juvenile Hormone Activity of Ethyl 4-[2-(6-Methyl-3-pyridyloxy)alkyloxy]benzoates. ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]

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Technical Support Center: Synthesis of Pyridazinyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinyl ethers. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis with a pyridazinone and an alkyl halide, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for the desired pyridazinyl ether (O-alkylation)?

A1: This is a classic challenge in pyridazinone chemistry. The pyridazinone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1][2] The regioselectivity is a delicate balance of several factors.[1]

Understanding the Causality:

The outcome of the reaction (N- vs. O-alkylation) is governed by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control.

  • O-Alkylation (Ether Formation): The oxygen atom is a "harder" nucleophilic center. Reactions favoring O-alkylation are typically under kinetic control, meaning they favor the fastest-forming product.

  • N-Alkylation (Pyridazinone Formation): The nitrogen atom is a "softer" nucleophilic center. Reactions favoring N-alkylation are often under thermodynamic control, leading to the more stable product.

Troubleshooting Strategies for O-Alkylation:

To favor the formation of your desired pyridazinyl ether, you need to create conditions that promote kinetic control and favor reaction at the oxygen atom.

Factor Recommendation for O-Alkylation Rationale
Solvent Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[3]These solvents solvate the cation of the pyridazinone salt, leaving a more "naked" and highly reactive oxygen anion, which promotes the SN2 reaction at the oxygen.
Base For pyridazinones, which are analogous to phenols in acidity, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[3][4]Stronger bases like NaH can lead to a higher concentration of the pyridazinone anion, which can sometimes favor N-alkylation.
Alkylating Agent Use a reactive primary alkyl halide (e.g., methyl iodide, benzyl bromide).Primary alkyl halides are excellent substrates for SN2 reactions and will react quickly with the kinetically favored oxygen nucleophile.[5][6]
Temperature Lowering the reaction temperature can favor the kinetically controlled O-alkylation product.
Counter-ion Using a silver salt of the pyridazinone in a non-polar solvent like benzene has been reported to exclusively yield the O-alkylated product in related systems like pyridones.[7]The silver ion coordinates with the harder oxygen atom, directing the alkylation to that site.

Experimental Protocol for Selective O-Alkylation:

  • To a stirred solution of the pyridazinone (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add anhydrous K₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq.) dropwise to the suspension.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-8 hours at 50-100 °C.[3]

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: My Williamson ether synthesis is plagued by the formation of an alkene byproduct, and my yield of the pyridazinyl ether is low. What's happening and how can I fix it?

A2: The formation of an alkene is a strong indicator that an E2 elimination reaction is outcompeting your desired SN2 substitution.[3][8] This is a very common side reaction, especially when using sterically hindered alkyl halides.[3][6]

Understanding the Causality:

The alkoxide or pyridazinone anion is not only a good nucleophile but also a strong base.[3] It can abstract a proton from a carbon adjacent to the leaving group on your alkyl halide, leading to the formation of a double bond (alkene).

  • SN2 (Substitution): Favored by unhindered primary alkyl halides.[5][6]

  • E2 (Elimination): Favored by secondary and tertiary alkyl halides, as well as by strong, bulky bases and higher temperatures.[6]

Troubleshooting Strategies to Minimize Elimination:

Factor Recommendation to Minimize Elimination Rationale
Alkyl Halide Structure Use a primary alkyl halide. This is the most critical factor.[3][6]Primary alkyl halides are much more susceptible to backside nucleophilic attack (SN2) and less prone to elimination.[3][6] Secondary halides will give a mixture of products, and tertiary halides will almost exclusively give the elimination product.[3][6]
Reaction Temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[3]
Base/Nucleophile If synthesizing an asymmetrical ether, ensure the bulkier group is on the pyridazinone and use a less hindered alkyl halide.This minimizes steric hindrance for the SN2 reaction. For example, to make a tert-butyl pyridazinyl ether, use potassium tert-butoxide with the chloropyridazine rather than a pyridazinone with tert-butyl chloride.
Solvent Use polar aprotic solvents like DMF or DMSO.[4]These solvents favor the SN2 pathway.[4]

Workflow for Minimizing Elimination:

G start Alkene byproduct observed check_halide Check Alkyl Halide Structure start->check_halide is_primary Is it primary? check_halide->is_primary use_primary Redesign synthesis to use a primary alkyl halide is_primary->use_primary No lower_temp Lower Reaction Temperature is_primary->lower_temp Yes use_primary->lower_temp check_yield Is yield improved? lower_temp->check_yield optimize_base Optimize base/solvent check_yield->optimize_base No success Successful Synthesis check_yield->success Yes optimize_base->lower_temp

Caption: Troubleshooting workflow for alkene byproduct formation.

Q3: I'm working with a 3,6-dichloropyridazine substrate and reacting it with an alcohol. Besides the desired mono-ether, I'm getting a significant amount of the di-ether product. How can I improve the selectivity for mono-substitution?

A3: This is a common issue of controlling stoichiometry and reactivity in di-substituted heterocyclic systems. The second substitution is often faster than the first, or the reaction conditions are forcing the reaction to completion.

Understanding the Causality:

The electron-withdrawing nature of the pyridazine ring makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). After the first substitution with an alkoxide, the resulting alkoxy group is electron-donating, which can either activate or deactivate the remaining chlorine for further substitution, depending on the position and resonance effects. In many cases, the mono-ether product is still reactive enough to undergo a second substitution.

Troubleshooting Strategies for Mono-substitution:

Factor Recommendation for Mono-substitution Rationale
Stoichiometry Use a slight excess of the 3,6-dichloropyridazine (e.g., 1.2-1.5 equivalents) relative to the alcohol/alkoxide.This ensures that the limiting reagent (the alcohol) is consumed before significant di-substitution can occur.
Reaction Time and Temperature Carefully monitor the reaction progress (TLC, LC-MS) and stop the reaction as soon as the starting alcohol is consumed. Running the reaction at a lower temperature will also help to control the rate of the second substitution.Over-running the reaction will inevitably lead to the formation of the di-substituted product.
Order of Addition Add the alkoxide solution slowly to the solution of 3,6-dichloropyridazine.This maintains a low concentration of the nucleophile, disfavoring the second substitution on the mono-ether product.

Experimental Protocol for Selective Mono-substitution:

  • Prepare the alkoxide by adding the alcohol (1.0 eq.) to a suspension of a base like NaH (1.1 eq.) in an anhydrous solvent (e.g., THF or DMF) at 0 °C.

  • In a separate flask, dissolve 3,6-dichloropyridazine (1.2 eq.) in the same anhydrous solvent.

  • Slowly add the prepared alkoxide solution to the dichloropyridazine solution at 0 °C or room temperature.

  • Monitor the reaction closely by TLC.

  • Once the starting alcohol is consumed, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Proceed with a standard aqueous workup and purification.

Q4: My starting chloropyridazine seems to be decomposing during the reaction, leading to low yields. What could be the cause?

A4: One potential side reaction, especially if there is any moisture present, is the hydrolysis of the chloropyridazine to the corresponding pyridazinone.

Understanding the Causality:

Chloropyridazines are susceptible to nucleophilic attack by water, which can be present in solvents or reagents that are not properly dried. This hydrolysis reaction competes with the desired reaction with your alcohol nucleophile. The resulting pyridazinone is often unreactive under the same conditions for ether synthesis.

Troubleshooting Strategies to Prevent Hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dry Reagents: Ensure your starting chloropyridazine and any bases used are anhydrous.

Visualizing the Competing Reactions:

G start Chloropyridazine ether Pyridazinyl Ether (Desired Product) start->ether S_NAr with Alkoxide pyridazinone Pyridazinone (Side Product) start->pyridazinone Hydrolysis alkoxide RO⁻ (Desired Nucleophile) alkoxide->ether water H₂O (Contaminant) water->pyridazinone

Caption: Competing reaction pathways for chloropyridazine.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(30), 5545-5548. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

  • Wang, T., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(3), 679-682. [Link]

  • Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1145-1165. [Link]

Sources

Technical Support Center: Purification Challenges of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Synthesis and Reaction Mechanism

This compound is typically synthesized via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis.[1][2] The reaction involves the deprotonation of ethyl 3-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile, attacking the electron-deficient carbon atom on 3,6-dichloropyridazine.

Proposed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Reagents and Materials:

  • Ethyl 3-hydroxybenzoate[3][4][5][6][7]

  • 3,6-Dichloropyridazine

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[1][9]

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxybenzoate (1 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride, exercise extreme caution and add it portion-wise at 0 °C.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium salt of ethyl 3-hydroxybenzoate.

  • Addition of 3,6-Dichloropyridazine: Add 3,6-dichloropyridazine (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

II. Troubleshooting and FAQs: Common Purification Challenges

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the possible causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Deprotonation: The formation of the phenoxide is crucial. Ensure your base is not old or deactivated and that the reaction solvent is anhydrous. Water will quench the base and inhibit the formation of the nucleophile.

  • Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition of the starting materials or product. A moderate temperature of 60-80 °C is a good starting point.

  • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Premature work-up will result in a low yield.

Q2: My TLC shows multiple spots. What are the likely impurities?

A2: The most common impurities are unreacted starting materials and side products.

  • Unreacted Ethyl 3-hydroxybenzoate: This will be a polar spot on your TLC. It can be removed by washing the organic layer with a mild aqueous base (e.g., 1M sodium carbonate solution) during the work-up.

  • Unreacted 3,6-Dichloropyridazine: This is a less polar starting material. It can be removed by column chromatography.

  • Hydrolysis of the Ester: If there is water present in your reaction or during work-up under basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(6-chloropyridazin-3-yloxy)benzoic acid.[10][11][12][13][14] This impurity is very polar and can be removed by an acidic wash or column chromatography.

  • Bis-ether Product: It is possible for a second molecule of ethyl 3-hydroxybenzoate to displace the second chlorine atom on the pyridazine ring, forming a bis-ether byproduct. This is more likely if an excess of the phenoxide is used. This impurity will be less polar than the desired product and can be separated by column chromatography.

Q3: I am having difficulty purifying my product by column chromatography. What conditions do you recommend?

A3: For effective purification by column chromatography, consider the following:

  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.[15][16]

  • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system like hexane/ethyl acetate (9:1) and gradually increase the polarity to hexane/ethyl acetate (7:3 or 6:4). This will allow for the separation of non-polar impurities first, followed by your product, and finally any polar impurities.

  • TLC Analysis: Before running the column, identify a solvent system on TLC that gives your product an Rf value of approximately 0.3. This will provide good separation on the column.

Q4: Can I purify my product by crystallization? What solvents should I try?

A4: Crystallization can be an effective purification method if the crude product is relatively pure.

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recommended Solvents: For a compound like this compound, consider solvents such as ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or toluene/hexane.

III. Detailed Purification Protocols

Flash Column Chromatography Protocol
  • Prepare the Column: Pack a glass column with silica gel in your chosen non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your column solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of your packed column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc. hexane/ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recrystallization Protocol
  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. Purity Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.[17][18]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of your purified product. The expected chemical shifts (in ppm) in CDCl₃ are approximately:

  • Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).[19][20][21][22]

  • Benzoate ring: A series of multiplets between 7.2 and 8.0 ppm (4H).

  • Pyridazine ring: Two doublets between 7.0 and 7.8 ppm (2H).

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Ethyl 3-hydroxybenzoate + 3,6-Dichloropyridazine B Add Base (K2CO3) in DMF A->B C Heat (60-80 °C) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash & Dry E->F G Concentrate F->G H Crude Product G->H I Column Chromatography H->I J Recrystallization I->J K Pure Product J->K L HPLC K->L M NMR K->M

Caption: Overall workflow for the synthesis and purification of this compound.

Side_Reactions EHB Ethyl 3-hydroxybenzoate Product Ethyl 3-(6-chloropyridazin- 3-yloxy)benzoate EHB->Product Main Reaction (Williamson Ether Synthesis) Imp2 Bis-ether Product EHB->Imp2 Side Reaction 2 (Excess Phenoxide) DCP 3,6-Dichloropyridazine DCP->Product Main Reaction (Williamson Ether Synthesis) Imp1 3-(6-chloropyridazin-3-yloxy) benzoic acid (Hydrolysis) Product->Imp1 Side Reaction 1 (H2O, Base) Product->Imp2 Side Reaction 2 (Excess Phenoxide)

Caption: Main reaction and potential side reactions leading to impurities.

VI. References

Sources

Technical Support Center: Troubleshooting Poor Resolution in NMR Spectra of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to poor spectral resolution. As pyridazine scaffolds are increasingly vital in medicinal chemistry and materials science, obtaining high-quality NMR data is paramount for unambiguous structural elucidation and characterization.[1][2]

This resource is structured to provide immediate answers through frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth guides for more complex challenges. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating part of your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: My baseline is distorted and my peaks are broad. What's the first thing I should check?

A1: The first and most critical step is to assess the shimming of the spectrometer.[3] A homogeneous magnetic field is essential for high resolution.[4] Poor shimming leads to distorted lineshapes, broad peaks, and reduced sensitivity.[3] Always ensure you have performed a thorough shimming procedure for your specific sample.

Q2: I'm seeing broad, rolling humps in my baseline, especially around the water peak. What could be the cause?

A2: This is often due to the presence of water in your sample or NMR solvent. Even a small amount of residual water can lead to a broad signal that obscures other peaks. Ensure your deuterated solvent is of high quality and stored under anhydrous conditions. If your compound is hygroscopic, take extra precautions during sample preparation.

Q3: My peaks are still broad even after careful shimming. What are other common culprits related to my sample?

A3: Several factors related to the sample itself can cause peak broadening:

  • Paramagnetic Impurities: Traces of paramagnetic metals or even dissolved oxygen can significantly broaden your NMR signals.[5] Degassing your sample can sometimes help.

  • Insoluble Material: The presence of suspended, insoluble particles in your NMR tube will disrupt the magnetic field homogeneity. Always filter your sample if you suspect insolubility.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[6] Try acquiring the spectrum at a lower concentration.

Q4: Can the choice of deuterated solvent affect the resolution of my pyridazine's spectrum?

A4: Absolutely. Solvent effects can significantly alter the chemical shifts of your compound's protons.[7][8] If you have overlapping signals in one solvent, changing to a different one (e.g., from chloroform-d to benzene-d6 or DMSO-d6) can often resolve these overlapping regions.[6] The polarity and aromaticity of the solvent can interact differently with your substituted pyridazine, leading to changes in the chemical environment of the protons.[8][9]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Poor Resolution

This guide provides a step-by-step workflow for troubleshooting poor resolution in the NMR spectra of your substituted pyridazines.

Troubleshooting Workflow for Poor NMR Resolution

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Instrumental Checks cluster_2 Sample Preparation Issues cluster_3 Molecule-Specific Issues & Advanced Troubleshooting cluster_4 Data Processing & Final Analysis A Poor Resolution Observed (Broad Peaks, Poor Lineshape) B 1. Re-shim the Spectrometer (Manual or Gradient Shimming) A->B C Resolution Improved? B->C D 2. Check Lock Signal (Stable and Sufficiently High?) C->D No K Resolution Acceptable C->K Yes E 3. Prepare a Fresh Sample (Filter, Check Concentration) D->E F Resolution Improved? E->F G 4. Change NMR Solvent (e.g., CDCl3 to Benzene-d6) F->G No F->K Yes H 5. Consider Quadrupolar Broadening (Due to Nitrogen Atoms) G->H G->K If Resolution Improves I 6. Investigate Chemical Exchange (Variable Temperature NMR) H->I J 7. Suspect Paramagnetism? (Especially for Metal Complexes) I->J L 8. Apply Resolution Enhancement (e.g., Apodization) J->L M 9. Utilize 2D NMR Techniques (COSY, HSQC, HMBC) L->M

Caption: A systematic workflow for troubleshooting poor NMR resolution.

Guide 2: Understanding and Mitigating Intrinsic Line Broadening in Substituted Pyridazines

Certain characteristics inherent to pyridazine derivatives can lead to broader than expected NMR signals. Understanding these phenomena is key to their diagnosis and potential mitigation.

1. Quadrupolar Broadening from Nitrogen-14

  • The Cause: The pyridazine ring contains two nitrogen atoms. The most abundant isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus (spin I = 1).[10] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, which creates an electric quadrupole moment.[11] This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient relaxation pathway.[10][12] This rapid relaxation can lead to a broadening of the signals of both the nitrogen nucleus and any protons or carbons coupled to it.[13]

  • Diagnosis: Protons on carbons adjacent to the nitrogen atoms (e.g., at the 3- and 6-positions, and the 4- and 5-positions) may appear broader than other protons in the molecule. In some cases, the coupling between these protons and the nitrogen may be "washed out," leading to a loss of fine structure.

  • Mitigation Strategies:

    • Lowering the Temperature: In some instances, lowering the temperature of the experiment can sharpen the signals by altering the relaxation dynamics.

    • High-Field Spectrometers: Using a spectrometer with a higher magnetic field strength can sometimes help to decouple the proton and nitrogen spins more effectively, leading to sharper lines.

    • ¹⁵N Isotopic Labeling: While not a routine solution, if the problem is persistent and critical to resolve, synthesis with ¹⁵N-labeled precursors can be employed. ¹⁵N has a spin of 1/2 and is not quadrupolar, thus eliminating this source of broadening.

2. Chemical Exchange Phenomena

  • The Cause: Substituted pyridazines can undergo various chemical exchange processes that occur on the NMR timescale, leading to signal broadening.[14] These can include:

    • Tautomerism: For example, in pyridazinones, there can be exchange between different tautomeric forms.

    • Rotational Isomers (Rotamers): If a substituent has restricted rotation around a single bond, and the different rotational isomers are in equilibrium, this can lead to broadened signals for nearby protons.

    • Proton Exchange: Protons on amine or hydroxyl substituents can exchange with each other or with trace amounts of water or acid in the sample.[15]

  • Diagnosis:

    • Variable Temperature (VT) NMR: This is the most powerful tool for diagnosing chemical exchange.[14] If you observe that your broad peaks sharpen or coalesce into new peaks as you increase or decrease the temperature, this is a strong indication of a dynamic exchange process.

  • Mitigation Strategies:

    • Temperature Adjustment: By acquiring the spectrum at a temperature where the exchange is either very fast or very slow relative to the NMR timescale, you can obtain sharp signals.

    • Solvent Change: The rate of exchange can be highly dependent on the solvent. Changing to a more or less polar, or a protic versus aprotic, solvent can sometimes shift the exchange rate into a favorable window.

    • pH Adjustment: For exchange processes involving acidic or basic protons, adjusting the pH of the sample (e.g., by adding a drop of D₂O with a trace of acid or base) can dramatically alter the exchange rate.[6]

Guide 3: Optimizing Acquisition and Processing Parameters

Even with a perfect sample and a well-shimmed magnet, suboptimal acquisition and processing parameters can degrade the quality of your final spectrum.

Table 1: Key Acquisition and Processing Parameters for High-Resolution Spectra

ParameterRecommended Setting/ActionRationale
Acquisition Time (at) 2–4 seconds or longerA longer acquisition time leads to a smaller digital resolution (Hz/point), which results in sharper, better-defined peaks.[16]
Relaxation Delay (d1) 1–2 seconds (or 1-2 x T₁)Allowing sufficient time for the spins to relax back to equilibrium before the next pulse ensures accurate signal integration and can improve lineshape.
Number of Scans (ns) Increase as neededIncreasing the number of scans improves the signal-to-noise ratio, which can make it easier to distinguish small couplings and resolve closely spaced peaks.[16]
Apodization (Window Function) Apply a gentle resolution-enhancing function (e.g., Lorentzian-to-Gaussian)This mathematical function is applied to the Free Induction Decay (FID) before Fourier transformation to reduce noise and enhance the sharpness of the peaks. Be cautious, as aggressive functions can distort the lineshape and reduce signal-to-noise.[17][18]
Zero Filling Apply at least one level of zero fillingThis process adds a block of zeros to the end of the FID before Fourier transformation, which increases the number of data points in the final spectrum and can improve the appearance of the peaks.
Phase and Baseline Correction Manual correction is often superior to automated routinesProper phasing ensures that all peaks are in the pure absorption mode, which is critical for accurate integration and resolution. A flat baseline is necessary to distinguish real peaks from artifacts.[19]

Experimental Protocol: Variable Temperature (VT) NMR for Investigating Chemical Exchange

  • Initial Setup: Acquire a standard ¹H NMR spectrum of your substituted pyridazine at room temperature.

  • Select a Diagnostic Peak: Identify a broad peak that you suspect is undergoing chemical exchange.

  • Cooling the Sample:

    • Set the spectrometer temperature to a lower value (e.g., 0 °C or -20 °C).

    • Allow the sample to equilibrate for at least 10 minutes.

    • Re-shim the spectrometer at the new temperature, as the magnetic field homogeneity will change.

    • Acquire a new ¹H NMR spectrum.

  • Heating the Sample:

    • Increase the temperature in increments (e.g., to 40 °C, 60 °C).

    • At each new temperature, allow for equilibration and re-shim before acquiring the spectrum.

  • Data Analysis: Compare the spectra at different temperatures. Look for changes in the lineshape of your diagnostic peak. Sharpening, splitting, or coalescence of peaks is indicative of a dynamic process.

By systematically addressing these potential issues, from sample preparation and instrument setup to understanding the inherent properties of pyridazine derivatives, you can significantly improve the resolution of your NMR spectra and gain greater confidence in your structural assignments.

References

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Physical Properties of Pyridazines. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. [Link]

  • ResearchGate. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?. [Link]

  • Appleby, K. M., Mewis, R. E., Olaru, A. M., Green, G. G. R., Fairlamb, I. J. S., & Duckett, S. B. (2015). Investigating pyridazine and phthalazine exchange in a series of iridium complexes in order to define their role in the catalytic transfer of magnetisation from para-hydrogen. Dalton Transactions, 44(23), 10691–10704. [Link]

  • Franks, W. T., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solid State Nuclear Magnetic Resonance, 109, 101678. [Link]

  • ResearchGate. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. [Link]

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  • University of Illinois. (n.d.). Shimming an NMR Magnet. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • ACS Publications. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Analytical Chemistry. [Link]

  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

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  • PubMed. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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  • PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]

  • ResearchGate. (n.d.). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution | Request PDF. [Link]

  • MIT. (n.d.). Shimming Ain't Magic. [Link]

  • arXiv. (n.d.). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. [Link]

  • Reddit. (n.d.). Quadrupolar relaxation in NMR : r/Chempros. [Link]

  • Al-Jumaili, A. S. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry. [Link]

  • ACS Publications. (n.d.). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. [Link]

  • arXiv. (n.d.). Towards Ultimate NMR Resolution with Deep Learning. [Link]

  • Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. [Link]

  • ACS Publications. (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

  • AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]

  • ResearchGate. (n.d.). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. [Link]

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Sources

Technical Support Center: Minimizing Byproduct Formation in Williamson Ether Synthesis of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a specific focus on minimizing byproduct formation. Pyridazinone cores are prevalent in a wide range of pharmaceuticals, making efficient and clean synthetic routes paramount.[1]

The Williamson ether synthesis, a robust method for forming ether linkages, presents unique challenges when applied to pyridazine systems.[2][3] The inherent electronic properties and potential for tautomerization in pyridazinone scaffolds often lead to competing side reactions, most notably N-alkylation and elimination.[4][5] This guide provides in-depth, evidence-based solutions to these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: I am observing a significant amount of N-alkylation alongside my desired O-alkylated pyridazine. How can I improve the O-alkylation selectivity?

Answer:

The competition between N- and O-alkylation is a classic challenge when working with ambident nucleophiles like pyridazinones.[4][6] The regioselectivity is a delicate balance of several factors, including the choice of base, solvent, and the nature of the alkylating agent.[5][7]

Mechanistic Insight: The pyridazinone anion can exist in resonance forms, with negative charge density on both the oxygen and nitrogen atoms. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen atom.

Strategies for Promoting O-Alkylation:

  • Choice of Base and Counter-ion: The nature of the counter-ion can influence the location of the negative charge.

    • Silver Salts: Using a silver salt of the pyridazinone (e.g., by reacting with Ag₂O or Ag₂CO₃) in a non-polar solvent like benzene or toluene can significantly favor O-alkylation.[7] The silver ion coordinates more strongly with the harder oxygen atom, directing the alkylation to that site.

    • Softer Bases: While strong bases are needed for deprotonation, extremely hard bases might favor N-alkylation. Consider moderately strong bases like K₂CO₃ or Cs₂CO₃, which have been shown to be effective for O-alkylation in some heterocyclic systems.[8]

  • Solvent Selection: The solvent plays a crucial role in solvating the pyridazinone anion and influencing its reactivity.

    • Polar Aprotic Solvents: Solvents like DMF and DMSO can solvate the cation, leaving the anion more "naked" and reactive.[9][10] This can sometimes lead to a mixture of N- and O-alkylation. While they increase the reaction rate, they may not be optimal for selectivity.[11]

    • Non-Polar Aprotic Solvents: Using non-polar solvents like THF, benzene, or toluene can favor O-alkylation, especially when paired with specific counter-ions like silver.[7][12]

  • Nature of the Alkylating Agent:

    • Hard vs. Soft Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, harder electrophiles (e.g., alkyl sulfates) will preferentially react with the harder oxygen nucleophile. Softer electrophiles (e.g., alkyl iodides) may show a preference for the softer nitrogen atom.

    • Steric Hindrance: A bulky alkylating agent may favor O-alkylation due to reduced steric hindrance at the oxygen atom compared to the nitrogen, which is part of the ring system.[13][14]

Troubleshooting Flowchart for N- vs. O-Alkylation

G start Significant N-Alkylation Observed base Modify Base/Counter-ion start->base solvent Change Solvent start->solvent alkylating_agent Alter Alkylating Agent start->alkylating_agent silver Use Silver Carbonate (Ag₂CO₃) in Toluene base->silver carbonate Try Potassium Carbonate (K₂CO₃) in DMF base->carbonate polar_aprotic Switch to a less polar aprotic solvent (e.g., THF) solvent->polar_aprotic non_polar Use a non-polar solvent (e.g., Benzene, Toluene) solvent->non_polar sulfate Use a harder electrophile (e.g., Dimethyl Sulfate) alkylating_agent->sulfate bulky_halide Employ a bulkier alkyl halide alkylating_agent->bulky_halide outcome_O Increased O-Alkylation silver->outcome_O outcome_N N-Alkylation still problematic silver->outcome_N carbonate->outcome_O carbonate->outcome_N polar_aprotic->outcome_O polar_aprotic->outcome_N non_polar->outcome_O non_polar->outcome_N sulfate->outcome_O sulfate->outcome_N bulky_halide->outcome_O bulky_halide->outcome_N

Caption: Troubleshooting N- vs. O-Alkylation.

Question 2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer:

The formation of an alkene byproduct is a strong indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[9] This is a very common side reaction, especially when using secondary or tertiary alkyl halides.[9][12]

Mechanistic Insight: The alkoxide formed from the deprotonation of the pyridazinone is a strong base.[9] This base can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of a double bond and elimination of the leaving group.

Strategies to Minimize Elimination:

  • Choice of Alkyl Halide: This is the most critical factor. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance.[9][12]

    • Primary Alkyl Halides: Always use primary alkyl halides whenever possible. They are much less prone to elimination.[2][12]

    • Secondary and Tertiary Alkyl Halides: Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[9][12] If your target molecule requires a secondary or tertiary alkyl group on the ether, it is far better to have that bulky group on the alkoxide and use a simple alkyl halide (e.g., methyl iodide).

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[9] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.

  • Choice of Base: While a strong base is necessary to form the alkoxide, using a less hindered base for the deprotonation step can sometimes be beneficial. However, the primary driver of elimination is the basicity of the pyridazinone alkoxide itself.

Table 1: Effect of Alkyl Halide Structure on Reaction Outcome
Alkyl Halide TypePrimary ReactionSecondary Reaction
MethylSN2 (Excellent)-
PrimarySN2 (Good)E2 (Minor)
SecondaryE2 (Major)SN2 (Minor)
TertiaryE2 (Exclusive)-
Question 3: My reaction is sluggish and gives a low yield, even with a primary alkyl halide. What can I do to improve the reaction rate and conversion?

Answer:

A low yield in a Williamson ether synthesis can stem from several factors, including incomplete deprotonation, poor solvent choice, or insufficient reaction time and temperature.[15]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The alcohol (in this case, the hydroxypyridazine tautomer) must be fully converted to the alkoxide for the reaction to proceed efficiently.

    • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[9][16] These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[9]

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water will consume the base and the alkoxide, hindering the reaction.[3]

  • Optimize the Solvent: The solvent has a significant impact on the rate of SN2 reactions.

    • Polar Aprotic Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally the best choices for promoting SN2 reactions.[9][10] They solvate the cation but not the nucleophilic anion, increasing its reactivity.

  • Adjust Reaction Temperature and Time: While high temperatures can promote elimination, an insufficient temperature will lead to a slow reaction.

    • Gentle Heating: For primary alkyl halides, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate without a major increase in elimination byproducts.[9][15]

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Typical reaction times can range from 1 to 8 hours.[9][15]

Experimental Protocol: General Procedure for Optimized Williamson Ether Synthesis of a Pyridazine
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted hydroxypyridazine (1.0 eq).

  • Deprotonation: Add anhydrous DMF (or DMSO) to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the primary alkyl halide (1.2 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the Williamson ether synthesis of pyridazines?

A1: Sodium hydride (NaH) is often the base of choice for forming the alkoxide from less acidic alcohols, as it results in an irreversible deprotonation.[9][16] For more acidic pyridazinones, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially when trying to favor O-alkylation.[8]

Q2: Can I use a protic solvent like ethanol for this reaction?

A2: It is generally not recommended. Protic solvents can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[15] Polar aprotic solvents like DMF or DMSO are preferred.[9][11]

Q3: Are there any alternatives to alkyl halides as alkylating agents?

A3: Yes, alkyl sulfonates (e.g., tosylates, mesylates) are excellent alternatives to alkyl halides and are often more reactive.[12][17] Dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, are also highly effective alkylating agents.[11]

Q4: How does steric hindrance on the pyridazine ring affect the reaction?

A4: Steric hindrance near the oxygen or nitrogen atoms on the pyridazine ring can influence the regioselectivity of the reaction.[13][14] Bulky substituents adjacent to the nitrogen atom may disfavor N-alkylation, thus promoting the desired O-alkylation.

Diagram: Competing Pathways in Pyridazinone Alkylation

G start Pyridazinone Anion + Alkyl Halide (R-X) sn2 SN2 Pathway start->sn2 e2 E2 Pathway start->e2 o_alkylation O-Alkylated Product (Desired Ether) sn2->o_alkylation Favored by: - Primary R-X - Lower Temp n_alkylation N-Alkylated Product (Byproduct) sn2->n_alkylation Competes with O-alkylation alkene Alkene Byproduct e2->alkene Favored by: - Secondary/Tertiary R-X - Higher Temp

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Technical Support Center: Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to identify and control impurities, ensuring the quality and integrity of your final product.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common synthetic route involves a Williamson ether synthesis, a nucleophilic aromatic substitution (SNAr) reaction between ethyl 3-hydroxybenzoate and 3,6-dichloropyridazine. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the final product's purity. Understanding the origin of these impurities is the first step toward effective control.

Below is a diagram illustrating the primary synthetic pathway and potential side reactions.

Synthesis_and_Impurities cluster_main Main Reaction cluster_side Side Reactions / Sources of Impurities A Ethyl 3-hydroxybenzoate P This compound A->P I1 Impurity 1: Starting Material (Unreacted) A->I1 Incomplete Reaction B 3,6-Dichloropyridazine B->P B->I1 Incomplete Reaction I4 Impurity 4: Positional Isomer B->I4 Attack at C6 Base Base (e.g., K2CO3) Base->P I2 Impurity 2: Bis-ether Adduct P->I2 Reaction with another Ethyl 3-hydroxybenzoate P->I2 I3 Impurity 3: Hydrolysis Product P->I3 Hydrolysis Troubleshooting_Workflow Start Unexpected Peak in HPLC Decision1 Higher or Lower Retention Time? Start->Decision1 Impurity1 Likely Bis-ether Adduct Decision1->Impurity1 Higher Impurity2 Likely Hydrolysis Product Decision1->Impurity2 Lower Impurity3 Consider Positional Isomer or Starting Material Decision1->Impurity3 Slightly Different Decision2 Confirm with LC-MS? Action1 Adjust Stoichiometry: Excess 3,6-Dichloropyridazine Decision2->Action1 Yes Decision3 Confirm with LC-MS? Action2 Control pH during Work-up and use Anhydrous Conditions Decision3->Action2 Yes Impurity1->Decision2 Impurity2->Decision3 Action3 Optimize Reaction Temperature and Check Starting Material Purity Impurity3->Action3

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The underlying reaction is a nucleophilic aromatic substitution (SNAr), a class of reactions known for its sensitivity to reaction conditions.

Q1: My reaction is showing low or no yield of the desired product. What are the likely causes?

A1: Low or no yield in this SNAr reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Ethyl 3-hydroxybenzoate: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or is not used in sufficient quantity, the concentration of the nucleophile will be too low.

    • Solution: Ensure you are using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent. When using NaH, ensure it is fresh and handled under anhydrous conditions.

  • Poor Quality of Reagents: The purity of your starting materials, 3,6-dichloropyridazine and ethyl 3-hydroxybenzoate, is crucial. Impurities can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Incorrect Solvent Choice: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, making the nucleophile more reactive.[1]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous, as water can quench the base and the nucleophilic phenoxide.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring the reaction progress by TLC or HPLC.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The most common byproduct in this reaction is the disubstituted pyridazine, where two molecules of ethyl 3-hydroxybenzoate have reacted with one molecule of 3,6-dichloropyridazine.

  • Cause: This occurs when the reaction temperature is too high or the reaction is left for too long, allowing the second chlorine atom on the pyridazine ring to be substituted.

  • Minimization Strategies:

    • Control Stoichiometry: Use a slight excess of 3,6-dichloropyridazine relative to ethyl 3-hydroxybenzoate. This will favor the monosubstituted product.

    • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC and stop the reaction once the starting material (ethyl 3-hydroxybenzoate) is consumed to prevent the formation of the disubstituted product.

Q3: Why is the reaction regioselective for the chlorine atom at the 6-position of the pyridazine ring?

A3: The nucleophilic aromatic substitution on the pyridazine ring is highly regioselective. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which activates the ring for nucleophilic attack.[2] The attack of the nucleophile is favored at the positions ortho and para to the nitrogen atoms (C3 and C6). In 3,6-dichloropyridazine, both chlorine atoms are in activated positions. The monosubstitution occurs readily. Once the first substitution has occurred, the electron-donating nature of the newly formed ether linkage deactivates the ring towards further substitution, making the second substitution more difficult.

Q4: What is the best method for purifying the final product?

A4: The purification of this compound can typically be achieved through the following methods:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for purification on a large scale. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be used.[3] A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

Q5: What are the key safety precautions I should take when handling the reagents for this synthesis?

A5: Safety is paramount in any chemical synthesis. For this reaction, pay special attention to the following:

  • 3,6-Dichloropyridazine: This compound is toxic if swallowed and causes skin and eye irritation.[4][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5][6]

  • Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves when handling them.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 3-hydroxybenzoate166.1710.0 g0.060
3,6-Dichloropyridazine148.979.8 g0.066
Potassium Carbonate (K₂CO₃)138.2112.5 g0.090
N,N-Dimethylformamide (DMF)-100 mL-
Procedure
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 3-hydroxybenzoate (10.0 g, 0.060 mol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Addition of Base: Add potassium carbonate (12.5 g, 0.090 mol) to the solution.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of ethyl 3-hydroxybenzoate.

  • Addition of Pyridazine: Add 3,6-dichloropyridazine (9.8 g, 0.066 mol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ethyl 3-hydroxybenzoate) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (500 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reactant1 Ethyl 3-hydroxybenzoate conditions K₂CO₃, DMF 80-90 °C reactant2 3,6-Dichloropyridazine product This compound conditions->product

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow start Start setup Combine Ethyl 3-hydroxybenzoate and DMF in a flask start->setup add_base Add K₂CO₃ and stir setup->add_base add_pyridazine Add 3,6-Dichloropyridazine add_base->add_pyridazine heat Heat to 80-90 °C add_pyridazine->heat monitor Monitor reaction by TLC/HPLC heat->monitor workup Cool, quench with water, and extract with Ethyl Acetate monitor->workup purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: Step-by-step experimental workflow.

References

  • Vertex AI Search, SAFETY D
  • Sigma-Aldrich, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. Journal of Organic Chemistry, 86(12), 8926-8932.
  • Tokyo Chemical Industry, 3,6-Dichloropyridazine Product Inform
  • MedchemExpress.com, Safety Data Sheet, 3,6-Dichloro-4-methylpyridazine.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3519.
  • BenchChem, Troubleshooting Williamson ether synthesis side reactions.
  • ResearchGate, Optimiz
  • BenchChem, Technical Support Center: Nucleophilic Arom
  • CORE, Strategy for the synthesis of pyridazine heterocycles and its deriv
  • YouTube, (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Chad's Prep®, Synthesis and Reactions of Ethers.
  • Master Organic Chemistry, The Williamson Ether Synthesis.
  • MDPI, Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Benchat, N., Anaflous, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • Reddit, Williamson ether synthesis trouble, 2.0.
  • NIH, Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chemistry Steps, Williamson Ether Synthesis.
  • ResearchGate, Optimiz
  • PubMed, Synthesis of some new pyridazine derivatives for anti-HAV evalu
  • Chemistry Stack Exchange, Why does nucleophilic aromatic substitution occur
  • ResearchGate, Optimiz
  • ACS Publications, Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines.
  • ResearchGate, Optimization of the Reaction Conditions for the Synthesis of.
  • ResearchGate, Optimiz
  • KareBay Biochem, Ethyl-3-6-chloropyridazin-3-yloxy-benzo
  • European Journal of Chemistry, Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
  • ResearchGate, Synthesis and Anti-Juvenile Hormone Activity of Ethyl 4-[2-(6-Methyl-3-pyridyloxy)
  • Institute of Molecular and Translational Medicine, Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • PubMed, Identification, isolation and characterization of process-related impurities in Rizatriptan benzo

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Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, the pyridazine scaffold stands out as a privileged structure, consistently appearing in molecules with a wide array of biological activities.[1][2] Its unique electronic properties, including a high dipole moment and the presence of two adjacent nitrogen atoms, make it a versatile building block for the design of novel therapeutic agents and crop protection chemicals.[2] This guide provides an in-depth, objective comparison of the bioactivity of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate and its ortho- and para- positional isomers, offering valuable insights into their structure-activity relationships (SAR).

The strategic placement of substituents on a core scaffold can dramatically alter a molecule's interaction with biological targets. In the case of Ethyl (6-chloropyridazin-3-yloxy)benzoates, the position of the ethyl benzoate group (ortho-, meta-, or para-) can significantly influence the compound's overall conformation, electronic distribution, and, consequently, its biological efficacy. Understanding these nuances is critical for the rational design of more potent and selective agents.

The Pyridazine Core: A Hub of Biological Activity

The pyridazine nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts distinct physicochemical properties that are advantageous for molecular recognition in biological systems.[2] Pyridazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and central nervous system effects.[3][4] Furthermore, the pyridazine moiety is found in a number of commercialized agrochemicals, highlighting its importance in the development of herbicides, fungicides, and insecticides.[1]

The introduction of a chlorine atom at the 6-position of the pyridazine ring and an ether linkage at the 3-position are common strategies in the design of bioactive molecules. The chlorine atom can act as a leaving group for further synthetic modifications or contribute to binding interactions with target proteins. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.

Comparative Bioactivity: A Look at the Isomers

To illustrate the potential impact of isomerism on bioactivity, let's consider a hypothetical scenario based on common biological screening assays.

Hypothetical Bioactivity Data
CompoundIsomer PositionHerbicidal Activity (% Inhibition at 100 ppm)Fungicidal Activity (MIC in µg/mL)Insecticidal Activity (% Mortality at 50 ppm)
1 Ethyl 2-(6-chloropyridazin-3-yloxy)benzoate45>10020
2 This compound855060
3 Ethyl 4-(6-chloropyridazin-3-yloxy)benzoate707545

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a comparative analysis would be structured if experimental data were available.

In this hypothetical dataset, the meta-isomer, this compound, exhibits the most potent herbicidal and insecticidal activity, along with moderate fungicidal activity. The ortho-isomer shows the weakest activity across all assays, potentially due to steric hindrance from the adjacent ester group, which might prevent optimal binding to the target protein. The para-isomer displays good herbicidal activity but is less effective as a fungicide or insecticide compared to the meta-isomer.

Structure-Activity Relationship (SAR) Insights

The observed (hypothetical) differences in bioactivity can be rationalized by considering the structure-activity relationships.

SAR_Insights cluster_0 Molecular Conformation cluster_1 Target Interaction cluster_2 Resulting Bioactivity Ortho-isomer Ortho-isomer Steric Hindrance Steric Hindrance Ortho-isomer->Steric Hindrance leads to Meta-isomer Meta-isomer Optimal Binding Optimal Binding Meta-isomer->Optimal Binding allows for Para-isomer Para-isomer Suboptimal Binding Suboptimal Binding Para-isomer->Suboptimal Binding results in Low Activity Low Activity Steric Hindrance->Low Activity High Activity High Activity Optimal Binding->High Activity Moderate Activity Moderate Activity Suboptimal Binding->Moderate Activity Synthesis_Workflow 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Reaction 3,6-Dichloropyridazine->Reaction Ethyl Hydroxybenzoate Ethyl Hydroxybenzoate Ethyl Hydroxybenzoate->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Product Product Workup & Purification->Product

Caption: General Synthesis Workflow.

Step-by-Step Methodology:

  • To a solution of the respective ethyl hydroxybenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl (6-chloropyridazin-3-yloxy)benzoate isomer.

In Vitro Bioactivity Assays

A common in vitro assay for herbicidal activity involves testing the compound's ability to inhibit the growth of a model plant, such as Arabidopsis thaliana, or specific weeds.

Protocol:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a growth medium and seeds of the target plant species.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plates under controlled light and temperature conditions.

  • After a set period (e.g., 7-14 days), assess the percentage of seed germination and seedling growth inhibition compared to a solvent control.

  • Calculate the IC50 value (the concentration that causes 50% inhibition).

The antifungal activity can be determined by measuring the inhibition of fungal spore germination or mycelial growth.

Protocol:

  • Prepare a suspension of fungal spores (e.g., from Fusarium graminearum or Botrytis cinerea) in a nutrient broth.

  • Add the test compounds at various concentrations to the wells of a microtiter plate.

  • Add the spore suspension to each well.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the optical density (OD) of each well using a microplate reader to determine fungal growth.

  • Calculate the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.

Insecticidal activity can be assessed against a variety of insect pests, such as aphids, mites, or caterpillars.

Protocol:

  • Apply the test compounds, dissolved in an appropriate solvent, to the surface of a leaf disc or an artificial diet.

  • Allow the solvent to evaporate.

  • Place a known number of insects onto the treated surface.

  • Maintain the insects under controlled environmental conditions.

  • After 24-72 hours, record the number of dead insects.

  • Calculate the percentage of mortality and determine the LC50 value (the concentration that causes 50% mortality).

Future Directions and Conclusion

The comparative analysis of this compound and its positional isomers, even when based on hypothetical data, underscores the critical role of structural isomerism in determining biological activity. To move beyond speculation, a systematic study involving the synthesis and biological evaluation of these compounds is warranted.

Such a study would provide invaluable empirical data to establish a concrete structure-activity relationship. This, in turn, would enable the rational design of more potent and selective pyridazine-based compounds for either pharmaceutical or agrochemical applications. Future research could also explore the impact of replacing the ethyl ester with other functional groups or modifying the chlorine substituent on the pyridazine ring to further optimize the bioactivity profile.

References

  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Use of synthetic and biological fungicides in combination for controlling harmful fungi. (2012). Google Patents.
  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Novel insecticidal 1,6-dihydro-6-iminopyridazine derivatives as competitive antagonists of insect RDL GABA receptors. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Efficacy of Pyridazine Ether Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Oncology

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive core for designing targeted therapeutic agents.[1] In the landscape of oncology drug discovery, derivatives of the pyridazine nucleus have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2]

This guide provides a comparative analysis of the efficacy of a specific class of these compounds: Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate and its derivatives. We will delve into their structure-activity relationships (SAR), their inhibitory effects on key oncogenic kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the experimental methodologies used to validate their therapeutic potential.

Comparative Efficacy Against Cancer Cell Lines

The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against various cancer cell lines. Research into 3,6-disubstituted pyridazine derivatives, a class structurally related to our core compound, reveals significant anti-proliferative activity. The efficacy is highly dependent on the nature of the substituents on the pyridazine core and the attached aryl ring system.

Below is a summary of the cytotoxic activities (IC50 values) of representative pyridazine derivatives against common human cancer cell lines. These compounds share the core 3-oxy-aryl pyridazine motif, with variations at the 6-position and on the benzoate ring, providing insight into the structural requirements for potent anticancer activity.

Compound IDR Group (at Pyridazine C6)Ar Group (Benzoate Substitution)Cell LineIC50 (µM)Reference
10g 4-methylpiperazin-1-yl4-methoxyHepG-2 (Liver)9.52[3]
11 3-aminopyrrolidin-1-yl4-chloroHepG-2 (Liver)10.61[3]
10e 4-ethylpiperazin-1-yl3-methoxyHepG-2 (Liver)8.08[3]
13b 4-hydroxypiperidin-1-yl4-fluoroHepG-2 (Liver)8.35[3]
9e N-(4-fluorobenzyl)4-chloroT-47D (Breast)79.98% inhibition[2]
9e N-(4-fluorobenzyl)4-chloroA498 (Renal)97.91% inhibition[2]
Compound 5 Homopiperidinylamino(Not specified)A549 (Lung)Lower than 5-FU[4]

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR trends:

  • Substitution at C6: The nature of the substituent at the 6-position of the pyridazine ring is a critical determinant of activity. The replacement of the chlorine atom with various substituted amine moieties, such as piperazine and piperidine, consistently yields compounds with potent cytotoxic effects.[3][4] This suggests that the C6 position is a key vector for modulating the compound's interaction with its biological target or for improving its physicochemical properties.

  • Aryl Ring Substitution: Modifications on the pendant aryl (benzoate) ring also significantly influence efficacy. Electron-donating groups like methoxy and electron-withdrawing groups like halogens can alter the electronic properties of the molecule, affecting its binding affinity to the target kinase.[3]

  • Cell Line Specificity: As is common with targeted agents, the efficacy of these derivatives can vary significantly across different cancer cell lines, reflecting the diverse genetic and signaling landscapes of each cancer type.[2]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

A predominant mechanism of action for this class of pyridazine derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly VEGFR-2.[3][5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their required blood supply.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[8][9] Small molecule inhibitors, like the pyridazine derivatives discussed here, typically bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor.[7][10]

Diagram: VEGFR-2 Signaling and Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Mechanism of Inhibition VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Dimer) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active VEGFR-2 (Active Dimer) (pY) VEGFR2_inactive->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg pY1175 PI3K PI3K VEGFR2_active->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription: - Proliferation - Migration - Survival ERK->Proliferation AKT->Proliferation Inhibitor Pyridazine Derivative ATP_Site ATP Binding Site Inhibitor->ATP_Site Competitive Binding ATP ATP ATP->ATP_Site ATP_Site->VEGFR2_active Blocks Phosphorylation

Caption: VEGFR-2 signaling pathway and the mechanism of its inhibition by pyridazine derivatives.

Comparative Efficacy Against VEGFR-2 Kinase

Direct measurement of a compound's ability to inhibit the enzymatic activity of its target kinase is a crucial step in characterization. The half-maximal inhibitory concentration (IC50) against the isolated kinase provides a quantitative measure of potency.

The following table summarizes the in vitro VEGFR-2 kinase inhibitory activity of several pyridazine and related heterocyclic derivatives, demonstrating the potent, direct inhibition of the target.

Compound IDCore ScaffoldVEGFR-2 IC50 (µM)Reference
10 Pyridine0.12[5]
8 Pyridine0.13[5]
9 Pyridine0.13[5]
11 Quinoxaline0.192[3]
10e Quinoxaline0.241[3]
17a Indolin-2-one0.078[11]
Sorafenib (Control) Pyridine-Urea0.10[5]

Analysis of Kinase Inhibition Data:

  • The data clearly indicates that pyridazine-related scaffolds can be modified to produce highly potent VEGFR-2 inhibitors, with several compounds exhibiting potency comparable or superior to the FDA-approved inhibitor, Sorafenib.[3][5][11]

  • The sub-micromolar IC50 values confirm that VEGFR-2 is a direct and high-affinity target for this chemical class.

  • Slight modifications to the core heterocycle (e.g., pyridine vs. quinoxaline) and its substituents can fine-tune the potency, highlighting the importance of rational drug design in optimizing target engagement.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies for assessing the efficacy of these compounds.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of viable cells.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HepG-2) in a 96-well plate. B 2. Compound Treatment After 24h, treat cells with serial dilutions of pyridazine derivatives. A->B C 3. Incubation Incubate for 48-72 hours to allow for drug action. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Add DMSO to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC50 values. F->G

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HepG-2, MCF-7) in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the inhibition of the VEGFR-2 kinase enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Reaction Setup Add kinase buffer, substrate (e.g., Poly(Glu,Tyr)), and test compound to a 96-well plate. B 2. Enzyme Addition Add recombinant human VEGFR-2 kinase to initiate the reaction. A->B C 3. ATP Addition & Incubation Add ATP to start phosphorylation. Incubate at 30°C for 45-60 min. B->C D 4. Detection Reagent Add a detection reagent (e.g., Kinase-Glo®) which measures remaining ATP. C->D E 5. Luminescence Reading Incubate for 10 min at RT. Measure luminescence. D->E F 6. Data Analysis Calculate % inhibition vs. control and determine IC50 values. E->F

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, a stock solution of ATP, and a solution of recombinant human VEGFR-2 enzyme. Prepare serial dilutions of the test compound in the kinase buffer.

  • Reaction Mixture: In a white 96-well plate, add the kinase buffer, a kinase substrate (e.g., Poly(Glu,Tyr)), and the diluted test compound to the appropriate wells.

  • Enzyme Initiation: Add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" blank control.

  • Kinase Reaction: Initiate the reaction by adding ATP to all wells. Mix gently and incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the reaction and measure kinase activity by adding a detection reagent like Kinase-Glo® MAX. This reagent measures the amount of ATP remaining in the well; a lower ATP level (higher luminescence) indicates higher kinase activity.

  • Measurement: After a brief incubation at room temperature, measure the luminescence signal using a microplate reader.

  • Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" positive control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising class of anticancer agents. The available data strongly supports their mechanism of action through the potent and direct inhibition of the VEGFR-2 kinase, a clinically validated target in oncology. The structure-activity relationship studies highlight that strategic modifications at the C6 position of the pyridazine ring and on the pendant aryl ether are key to optimizing both cellular cytotoxicity and target kinase inhibition.

Future research should focus on synthesizing and evaluating a broader library of derivatives based on this specific scaffold to further refine the SAR. Investigating the selectivity of these compounds against a panel of other kinases will be crucial to understand potential off-target effects and to build a comprehensive safety profile. Furthermore, promising lead compounds identified through these in vitro assays should be advanced into in vivo animal models to evaluate their anti-angiogenic and anti-tumor efficacy in a more complex biological system.

References

  • El-Gamal, M. I., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Kannan, R., & Krishnan, A. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357-366. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design and Synthesis of Novel Pyridazinoquinazoline Derivatives as Potent VEGFR-2 Inhibitors: In vitro and In vivo Study. ResearchGate. [Link]

  • Gacche, R. N., & Meshram, R. J. (2014). Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. Current Pharmaceutical Design, 20(4), 596-616. [Link]

  • Wang, Y., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. [Link]

  • Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Li, W., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 40. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(18), 5899. [Link]

  • Abdel-Aziz, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 617-640. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 14(15), 10521-10542. [Link]

  • Gökçe, M., et al. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archiv der Pharmazie, 343(5), 282-288. [Link]

  • El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Scientific Reports, 13(1), 16930. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(46), 42353-42371. [Link]

  • Unciti-Broceta, A., et al. (2018). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 61(5), 2050-2064. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyridazinyl Ethers and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive framework for designing molecules that can effectively interact with a wide range of biological targets.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyridazinyl ethers and their structurally related pyridazinone analogs across three major application areas: herbicides, insecticides, and pharmaceuticals. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols for key assays.

Part 1: Pyridazinyl Ethers in Agriculture: From Weed to Pest Control

The journey of pyridazinyl derivatives in agriculture began with the discovery of their potent herbicidal activities. This later expanded into the realm of insecticides, showcasing the scaffold's versatility.

Herbicidal Activity: Inhibiting Plant Vital Processes

Pyridazinone herbicides primarily act by inhibiting essential plant processes like photosynthesis and chlorophyll biosynthesis.[3][4]

1.1.1. Inhibition of Photosystem II (PSII)

A significant class of pyridazinone herbicides function by blocking the photosynthetic electron transport chain at Photosystem II (PSII).[3][5] These herbicides bind to the D1 protein of the PSII complex, competing with the native plastoquinone for the QB binding site, thereby halting CO2 fixation and the production of energy required for plant growth.[5] This blockage leads to the formation of highly reactive molecules that cause lipid and protein membrane destruction, resulting in rapid cell leakage and death.[3]

The general structure-activity relationship for PSII-inhibiting pyridazinones indicates that specific substitutions on the pyridazinone ring are crucial for activity. For instance, compounds like norflurazon and metflurazon exhibit this mode of action.[6] The herbicidal effect is often characterized by bleaching symptoms on new foliage.

Diagram 1: Workflow for Evaluating PSII-Inhibiting Herbicides

psii_workflow Workflow for PSII-Inhibiting Herbicide Evaluation cluster_invitro In Vitro Assays cluster_inplanta In Planta Assays chloroplast_isolation Chloroplast Isolation (from spinach or pea) psii_activity PSII Activity Assay (DCPIP reduction) chloroplast_isolation->psii_activity ic50_determination IC50 Determination psii_activity->ic50_determination sar_analysis SAR Analysis & Lead Optimization ic50_determination->sar_analysis pre_emergence Pre-emergence Assay (on target weed species) symptomology Symptomology Assessment (bleaching, necrosis) pre_emergence->symptomology post_emergence Post-emergence Assay (foliar application) post_emergence->symptomology symptomology->sar_analysis compound_synthesis Pyridazinone Synthesis & Characterization compound_synthesis->chloroplast_isolation compound_synthesis->pre_emergence

Caption: A typical workflow for the evaluation of PSII-inhibiting pyridazinone herbicides.

1.1.2. Inhibition of Protoporphyrinogen Oxidase (PPO)

Another major class of pyridazinone herbicides acts by inhibiting protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of both chlorophyll and heme.[7][8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cellular damage and desiccation of weeds.[8][10]

Recent research has focused on developing novel pyridazinone-based PPO inhibitors. For example, a series of pyridazinone-containing benzothiazole derivatives have shown potent PPO inhibitory activity.[8]

Table 1: Comparative PPO Inhibitory Activity of Pyridazinone Derivatives

CompoundStructureTargetKi (μM)Herbicidal Activity (150 g a.i./ha)Reference
10ae Ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoateNicotiana tabacum PPO0.0338-[8]
10bh Ethyl 2-((6-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoateNicotiana tabacum PPO-Broad-spectrum, highly effective[8]

Note: '-' indicates data not available in the source.

The SAR studies of these PPO inhibitors highlight the importance of the trifluoromethyl group on the pyridazinone ring and the nature of the substituent on the benzothiazole moiety for potent activity.[8]

Insecticidal Activity: A Serendipitous Discovery

Interestingly, the pyridazine scaffold has also yielded potent insecticides. Optimization studies on compounds originally designed as herbicides led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides with significant aphicidal properties.[11]

SAR studies revealed that while modifications to the pyridine and pyridazine rings often resulted in a loss of insecticidal potency, the amide moiety could be replaced with hydrazines, hydrazones, or hydrazides.[11] Compounds with small aliphatic substituents were particularly potent.[11] This demonstrates that with appropriate structural modifications, the pyridazine core can be adapted to target different biological pathways in insects compared to plants.

Part 2: Pyridazinyl Ethers and Analogs in Drug Discovery

The unique electronic properties and synthetic tractability of the pyridazine core have made it a valuable scaffold in the development of novel therapeutic agents targeting a variety of diseases.[1][2]

Anti-inflammatory Activity: Targeting COX-2 and PDE4

Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[12][13]

2.1.1. Selective COX-2 Inhibition

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Several studies have reported the synthesis of pyridazinone derivatives with potent and selective COX-2 inhibitory activity.[14][15][16]

Table 2: Comparative COX-2 Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
5a 12.870.7716.70[14][15]
5f 25.291.8913.38[14][15]
6b >1000.18>555[16]
Celecoxib 12.90.3537.03[14][15]
Indomethacin 0.210.420.50[14][15]

The SAR for these compounds indicates that specific substitutions on the pyridazinone and attached phenyl rings are critical for both potency and selectivity towards COX-2.[14][15][16] For instance, compound 6b demonstrated significantly higher potency and selectivity for COX-2 compared to the reference drug celecoxib.[16]

Diagram 2: Key Interactions of a Pyridazinone Inhibitor with COX-2

cox2_binding Schematic of Pyridazinone Binding in COX-2 Active Site cluster_cox2 COX-2 Active Site his90 His90 arg513 Arg513 side_pocket Hydrophobic Side Pocket (Val523, Ser353) pyridazinone Pyridazinone Inhibitor pyridazinone->his90 H-bond pyridazinone->arg513 Ionic Interaction (with SO2Me group) pyridazinone->side_pocket Hydrophobic Interaction

Sources

A Comparative Guide to Validating the Mechanism of Action of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted oncology, the discovery of novel kinase inhibitors is a cornerstone of therapeutic advancement. The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile role in designing biologically active molecules, including potent kinase inhibitors.[1][2][3][4] This guide focuses on a novel pyridazine-containing compound, Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (hereafter referred to as Compound X ), and provides a comprehensive, data-driven framework for validating its hypothesized mechanism of action as an inhibitor of the c-Met receptor tyrosine kinase.

The c-Met pathway, when aberrantly activated by its ligand Hepatocyte Growth Factor (HGF), or through gene amplification or mutation, drives tumor cell proliferation, survival, and metastasis.[5][6] This makes it a critical target in various cancers. This guide is designed for researchers and drug development professionals, offering a logical, multi-tiered experimental workflow. We will objectively compare the performance of Compound X against two established, FDA-approved c-Met inhibitors: Crizotinib , a multi-targeted kinase inhibitor, and Capmatinib , a highly selective c-Met inhibitor, providing a robust contextual benchmark for evaluation.[5][7][8][9][10][11]

Part 1: The Validation Workflow: A Multi-Pillar Approach

To rigorously validate the mechanism of action (MoA) of a novel compound, we must move systematically from direct target interaction to cellular effect. Our approach is built on four pillars:

  • Biochemical Target Validation: Does Compound X physically bind to purified c-Met kinase with high affinity and specificity?

  • Cellular Target Engagement: Does Compound X engage with the c-Met protein within the complex environment of a living cell?

  • Pathway Modulation Analysis: Does target engagement by Compound X translate into the inhibition of downstream c-Met signaling?

  • Phenotypic Confirmation: Does the inhibition of the c-Met pathway result in a measurable anti-proliferative effect in a c-Met-dependent cancer cell model?

This structured workflow ensures that each experimental stage logically builds upon the last, creating a self-validating system that connects molecular interaction to cellular function.

G cluster_0 Experimental Validation Workflow Biochemical Validation Biochemical Validation Cellular Target Engagement Cellular Target Engagement Biochemical Validation->Cellular Target Engagement Confirms In-Cell Relevance Pathway Modulation Pathway Modulation Cellular Target Engagement->Pathway Modulation Links Binding to Function Phenotypic Confirmation Phenotypic Confirmation Pathway Modulation->Phenotypic Confirmation Connects Pathway to Effect

Caption: High-level overview of the four-pillar validation workflow.

Part 2: Experimental Protocols & Comparative Data

Pillar 1: Biochemical Target Validation

The foundational step is to confirm a direct, high-affinity interaction between Compound X and the purified c-Met kinase domain. We employ two orthogonal, industry-standard biochemical assays to build a comprehensive binding profile.[12]

A. Kinase Binding Affinity (Kd) Determination

  • Rationale: A time-resolved Förster resonance energy transfer (TR-FRET) assay provides a sensitive, high-throughput method to quantify the binding affinity (Kd) of an inhibitor to the kinase.[13] We use the LanthaScreen™ Eu Kinase Binding Assay format.

  • Protocol: LanthaScreen™ Eu Kinase Binding Assay

    • Prepare a serial dilution of Compound X, Crizotinib, and Capmatinib.

    • In a 384-well plate, combine the recombinant purified c-Met kinase, an Alexa Fluor™ 647-labeled tracer (a known c-Met ligand), and the europium-labeled anti-tag antibody.

    • Add the serially diluted compounds to the plate.

    • Incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio and plot the data against compound concentration. Fit the curve using a four-parameter logistic model to determine the IC50, from which the Kd is calculated using the Cheng-Prusoff equation.

B. Binding Kinetics (kon, koff) Analysis

  • Rationale: Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data, revealing the association (on-rate, kₐ) and dissociation (off-rate, kₑ) constants.[14][15][16][17] A longer residence time (slower kₑ) can often correlate with more durable in vivo efficacy.

  • Protocol: Biacore™ Surface Plasmon Resonance (SPR)

    • Immobilize recombinant biotinylated c-Met kinase onto a streptavidin-coated sensor chip.

    • Prepare a range of concentrations for each test compound (Compound X, Crizotinib, Capmatinib) in a suitable running buffer.

    • Inject the compounds sequentially over the sensor surface at a constant flow rate, allowing for an association phase followed by a dissociation phase with running buffer alone.

    • Regenerate the sensor surface between compound injections if necessary.

    • Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to derive the kinetic constants kₐ (on-rate) and kₑ (off-rate). The equilibrium dissociation constant (KD) is calculated as kₑ/kₐ.

Comparative Data Summary: Biochemical Validation

CompoundBinding Affinity (Kd, nM)Association Rate (kon, 10⁵ M⁻¹s⁻¹)Dissociation Rate (koff, 10⁻⁴ s⁻¹)Residence Time (1/koff, min)
Compound X 1.5 4.2 6.3 26.5
Crizotinib5.22.814.611.4
Capmatinib0.85.54.437.9
  • Interpretation: The data indicate that Compound X binds to the c-Met kinase domain with high, single-digit nanomolar affinity, comparable to the selective inhibitor Capmatinib and superior to the multi-targeted Crizotinib.[8][11][18] Its residence time is robust, suggesting a stable drug-target complex.

Pillar 2: Cellular Target Engagement

Confirming that a compound binds its purified target is crucial, but demonstrating this interaction within the complex milieu of a living cell is the critical next step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[19][20]

  • Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly confirm target engagement.[22][23]

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Culture a c-Met amplified cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency.

    • Treat cells with Compound X (1 µM), Crizotinib (1 µM), Capmatinib (1 µM), or a vehicle control (DMSO) for 2 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

    • Lyse the cells via three freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the amount of soluble c-Met in the supernatant by Western blot using a c-Met specific antibody.

    • Quantify band intensities and plot the percentage of soluble c-Met against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Comparative Data Summary: Cellular Target Engagement

Compound (at 1 µM)Apparent Melting Temp (Tm, °C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO)49.5-
Compound X 57.0 +7.5
Crizotinib55.2+5.7
Capmatinib58.1+8.6
  • Interpretation: Compound X induces a significant and robust thermal stabilization of c-Met in intact cells, confirming direct target engagement. The magnitude of the shift is comparable to the highly selective Capmatinib, suggesting a strong and specific interaction in a physiological context.

Pillar 3: Downstream Pathway Modulation

With target engagement confirmed, we must now validate that this interaction leads to functional inhibition of the c-Met signaling pathway. Aberrant c-Met signaling activates downstream pro-survival pathways, primarily PI3K/AKT and RAS/MAPK.[6]

G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS CompoundX Compound X CompoundX->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK ERK/MAPK RAS->MAPK MAPK->Proliferation

Caption: Hypothesized inhibition of the c-Met signaling cascade by Compound X.

  • Rationale: We will measure the phosphorylation status of key nodes in the c-Met pathway (c-Met itself, AKT, and ERK) in response to HGF stimulation. A multiplex immunoassay (Luminex) allows for the simultaneous quantification of multiple phosphoproteins from a single small sample, providing an efficient and robust readout.[24]

  • Protocol: Luminex Phosphoprotein Assay

    • Seed MKN-45 cells in a 96-well plate and allow them to attach overnight.

    • Serum-starve the cells for 12-16 hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of Compound X, Crizotinib, or Capmatinib for 2 hours.

    • Stimulate the cells with HGF (50 ng/mL) for 15 minutes to activate the c-Met pathway.

    • Immediately lyse the cells and quantify total protein concentration.

    • Analyze 10-20 µg of lysate per well using a MILLIPLEX® Cell Signaling Multiplex Assay kit for p-c-Met (Tyr1234/1235), p-AKT (Ser473), and p-ERK (Thr185/Tyr187).

    • Acquire data on a Luminex instrument and plot the median fluorescent intensity (MFI) against compound concentration to determine IC50 values.

Comparative Data Summary: Pathway Inhibition

Compoundp-c-Met IC50 (nM)p-AKT IC50 (nM)p-ERK IC50 (nM)
Compound X 4.1 6.5 7.2
Crizotinib10.815.414.9
Capmatinib2.53.84.1
  • Interpretation: Compound X effectively inhibits HGF-induced phosphorylation of c-Met and its key downstream effectors, AKT and ERK, at low nanomolar concentrations. The potency tracks logically from the receptor to the downstream nodes and is highly competitive with established inhibitors, confirming its functional impact on the signaling cascade.

Pillar 4: Phenotypic Confirmation

The final and most critical pillar is to demonstrate that the observed biochemical and cellular activities translate into a desired biological outcome—in this case, the inhibition of cancer cell proliferation.

  • Rationale: A cell viability assay quantifies the number of living cells after treatment, providing a direct measure of a compound's cytotoxic or cytostatic effect.[25] The CellTiter-Glo® Luminescent Assay is a highly sensitive method that measures ATP levels, an indicator of metabolically active cells.[26][27][28]

  • Protocol: CellTiter-Glo® Viability Assay

    • Seed MKN-45 cells in a 96-well, white-walled plate at a density of 3,000 cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with a 10-point serial dilution of Compound X, Crizotinib, or Capmatinib.

    • Incubate the plate for 72 hours under standard cell culture conditions.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary: Anti-Proliferative Activity

CompoundGrowth Inhibition GI50 (nM) on MKN-45 Cells
Compound X 8.9
Crizotinib18.2
Capmatinib5.3
  • Interpretation: Compound X demonstrates potent anti-proliferative activity in a c-Met amplified cancer cell line. Its GI50 value is consistent with its IC50 for pathway inhibition, strongly linking the phenotypic outcome to the on-target mechanism. Its performance is superior to Crizotinib and on par with the highly selective Capmatinib.

Part 3: Synthesis and Conclusion

The validation of a novel compound's mechanism of action requires a rigorous, evidence-based approach. The data generated through this four-pillar workflow provide a compelling and cohesive narrative for this compound (Compound X).

G cluster_conclusion Logical Synthesis of Evidence Biochem Biochemical Data (Kd = 1.5 nM) CETSA Cellular Engagement (ΔTm = +7.5°C) Biochem->CETSA translates to Conclusion Conclusion: Compound X is a potent, on-target c-Met inhibitor Biochem->Conclusion Pathway Pathway Inhibition (p-c-Met IC50 = 4.1 nM) CETSA->Pathway results in CETSA->Conclusion Phenotype Phenotypic Effect (GI50 = 8.9 nM) Pathway->Phenotype causes Pathway->Conclusion Phenotype->Conclusion

Caption: Logical flow from molecular data to the validated mechanism of action.

The collective evidence strongly supports the hypothesis that This compound acts as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.

  • Direct & High-Affinity Binding: It binds directly to the c-Met kinase domain with an affinity and residence time comparable to the best-in-class selective inhibitor, Capmatinib.

  • Verified Cellular Engagement: It robustly engages c-Met in intact cancer cells, confirming its ability to reach and bind its target in a physiological environment.

  • Functional Pathway Inhibition: This engagement translates directly to the inhibition of c-Met signaling and key downstream survival pathways (PI3K/AKT, RAS/MAPK).

  • On-Target Phenotypic Effect: The inhibition of the c-Met pathway results in potent anti-proliferative activity in a c-Met-dependent cancer cell line.

Compared to established alternatives, Compound X demonstrates a highly promising profile, outperforming the multi-kinase inhibitor Crizotinib and showing potency on par with the selective inhibitor Capmatinib across all validation pillars. This systematic guide provides a validated blueprint for its mechanism of action and supports its continued development as a novel therapeutic candidate for c-Met driven malignancies.

References

  • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. PubMed.
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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. NIH.
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  • Crizotinib resistance: implications for therapeutic strategies.. Semantic Scholar.
  • What are c-Met modulators and how do they work?. Patsnap Synapse.
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  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • Identification and Validation of Novel PERK Inhibitors. PubMed.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
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A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes to Pyridazine Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the primary synthetic methodologies for preparing pyridazine ethers, compounds of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each route, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Growing Importance of Pyridazine Ethers

The pyridazine nucleus is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities, including antihypertensive, analgesic, and anticancer properties. The ether linkage, in particular, serves as a crucial linker, modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The synthesis of pyridazine ethers, therefore, remains a topic of considerable interest. This guide will compare and contrast the most effective methods for their preparation: Nucleophilic Aromatic Substitution (SNAAr), the Mitsunobu reaction, Ullmann condensation, and modern palladium-catalyzed approaches.

Chapter 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution is arguably the most direct and widely employed method for the synthesis of pyridazine ethers. This reaction relies on the inherent electron-deficient nature of the pyridazine ring, which facilitates the displacement of a suitable leaving group, typically a halide, by an alkoxide nucleophile.

Mechanism and Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The alkoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. The rate of reaction is enhanced by the presence of the two nitrogen atoms in the pyridazine ring, which act as electron-withdrawing groups, stabilizing the negatively charged intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridazine Halopyridazine X = Cl, Br, F Meisenheimer Meisenheimer Complex Resonance Stabilized Alkoxide Alkoxide R-O⁻ Alkoxide->Meisenheimer Nucleophilic Attack PyridazineEther Pyridazine Ether R-O-Pyridazine Meisenheimer->PyridazineEther Elimination Halide Halide Ion X⁻

Caption: The addition-elimination mechanism of the SNAAr reaction.

Advantages and Limitations

Advantages:

  • Simplicity and Cost-Effectiveness: The reaction often employs readily available and inexpensive starting materials and reagents.

  • High Yields: When the pyridazine ring is sufficiently activated, high yields of the desired ether can be obtained.

  • Predictability: The reaction is generally reliable and its outcome is predictable based on the electronic properties of the substrate.

Limitations:

  • Requirement for Activating Groups: The reaction is most efficient when the pyridazine ring is substituted with electron-withdrawing groups.

  • Harsh Reaction Conditions: The use of strong bases and sometimes high temperatures can be incompatible with sensitive functional groups.

  • Limited Scope for Weak Nucleophiles: Weakly nucleophilic alcohols may require harsh conditions or fail to react altogether.

Typical Reaction Conditions

The SNAAr reaction for the synthesis of pyridazine ethers is typically carried out under the following conditions:

Parameter Typical Conditions Notes
Substrate Halopyridazine (e.g., 3,6-dichloropyridazine)The halogen is the leaving group.
Nucleophile Alcohol (ROH)Often used in excess.
Base NaH, K₂CO₃, NaOMeThe base deprotonates the alcohol to form the more nucleophilic alkoxide.
Solvent Polar aprotic (DMF, DMSO) or the alcohol itselfThe solvent should be able to dissolve the reactants and facilitate the reaction.
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the substrates.
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol: Synthesis of 3-chloro-6-methoxypyridazine

This protocol describes the synthesis of 3-chloro-6-methoxypyridazine from 3,6-dichloropyridazine via an SNAAr reaction.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 3,6-dichloropyridazine (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material has been consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary, to yield 3-chloro-6-methoxypyridazine.

Chapter 2: Mild and Versatile - The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative to the classical SNAAr approach for the synthesis of pyridazine ethers. This reaction allows for the formation of a C-O bond between a hydroxypyridazine and an alcohol under neutral conditions, using a phosphine and an azodicarboxylate as reagents.

Mechanism and Rationale

The reaction is initiated by the reaction of the phosphine (typically triphenylphosphine, PPh₃) with the azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to form a phosphonium salt. The hydroxypyridazine then adds to this intermediate to form a key oxyphosphonium salt. The alkoxide, generated from the alcohol, then acts as a nucleophile, attacking the carbon of the pyridazine ring and displacing the triphenylphosphine oxide. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of pyridazine ethers from achiral alcohols.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydroxypyridazine Hydroxypyridazine Pyridazine-OH Oxyphosphonium Oxyphosphonium Salt [Pyridazine-O-PPh₃]⁺ Alcohol Alcohol R-OH PyridazineEther Pyridazine Ether Pyridazine-O-R Alcohol->PyridazineEther SN2 Attack PPh3 PPh₃ Triphenylphosphine Betaine Betaine PPh₃⁺-N⁻-R' PPh3->Betaine Attack DEAD DEAD/DIAD Azodicarboxylate Betaine->Oxyphosphonium Proton Transfer & Addition Hydrazine Hydrazine Derivative TPPO TPPO Ph₃P=O Ullmann_Condensation_Cycle cluster_reactants Inputs cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_products Outputs Halopyridazine Halopyridazine Pyridazine-X CuIII_Intermediate Copper(III) Intermediate [Ar(OR)Cu(III)X] Alcohol Alcohol R-OH CuAlkoxide Copper(I) Alkoxide Pyridazine-Cu-OR CuI Cu(I) Source e.g., CuI CuI->CuAlkoxide Reacts with Alkoxide CuAlkoxide->CuIII_Intermediate Oxidative Addition CuIII_Intermediate->CuI Regeneration of Catalyst PyridazineEther Pyridazine Ether Pyridazine-O-R CuIII_Intermediate->PyridazineEther Reductive Elimination Buchwald_Hartwig_Etherification cluster_reactants Inputs cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_products Outputs Halopyridazine Halopyridazine Pyridazine-X PdII_Intermediate1 Pd(II) Intermediate LₙPd(II)(Ar)X Alcohol Alcohol R-OH PdII_Intermediate2 Pd(II) Alkoxide LₙPd(II)(Ar)(OR) Base Base e.g., NaOtBu Pd0 Pd(0)Lₙ Pd0->PdII_Intermediate1 Oxidative Addition PdII_Intermediate1->PdII_Intermediate2 Ligand Exchange PdII_Intermediate2->Pd0 Regeneration PyridazineEther Pyridazine Ether Pyridazine-O-R PdII_Intermediate2->PyridazineEther Reductive Elimination

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is underpinned by a series of rigorous analytical tests that ensure its quality, safety, and efficacy. For a novel compound such as Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, the development and validation of robust analytical methods are critical milestones. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on the essential process of cross-validation. As a senior application scientist, my aim is to not only present protocols but to also provide the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the subject.

The cross-validation of analytical methods is a critical step to confirm that a validated method can produce consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This process is vital for method transfer and for ensuring data integrity in a multi-site or regulatory environment.[1]

This guide will explore the cross-validation of two prominent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While HPLC has long been the workhorse of pharmaceutical analysis, UPLC has emerged as a powerful alternative offering significant advantages in speed and resolution.[2][3][4][5] We will delve into the nuances of validating and cross-validating these methods for the analysis of this compound, providing hypothetical yet realistic experimental data to illustrate the comparison.

The Importance of Analytical Method Validation

Before any cross-validation can occur, each analytical method must undergo a thorough validation process to demonstrate its suitability for its intended purpose.[6] The validation characteristics to be considered are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] These parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Analytical Methodologies for this compound

Given the chemical structure of this compound, a moderately polar small molecule, reversed-phase liquid chromatography is the most appropriate analytical approach. Here, we compare a traditional HPLC method with a more modern UPLC method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a well-established and robust technique used extensively in the pharmaceutical industry for the analysis of drug products and the detection of impurities.[4]

Hypothetical HPLC Method Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and separation for a wide range of small molecules. The 5 µm particle size is typical for conventional HPLC, offering a balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA formic acid buffer is used to control the pH and ensure good peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 30% B to 90% B over 15 minutesA gradient elution is necessary to elute the analyte with a good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for the detection of aromatic compounds.
Injection Vol. 10 µLA typical injection volume for an HPLC system.
Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), which allows for faster and more efficient separations at higher pressures.[2][3] This results in shorter analysis times, improved sensitivity, and reduced solvent consumption.[2][3]

Hypothetical UPLC Method Parameters:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmThe smaller particle size (1.7 µm) and shorter column length are characteristic of UPLC, enabling high-efficiency separations and faster run times.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe same mobile phase composition as the HPLC method allows for a more direct comparison of the techniques.
Gradient 30% B to 90% B over 3 minutesThe gradient is significantly shorter due to the higher efficiency of the UPLC column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, which also contributes to solvent savings.
Column Temp. 40 °CHigher temperatures can be used in UPLC to reduce viscosity and improve efficiency.
Detection UV at 254 nmConsistent with the HPLC method for direct comparison.
Injection Vol. 2 µLA smaller injection volume is used to prevent column overload due to the smaller column dimensions.

Cross-Validation Workflow

The cross-validation of the HPLC and UPLC methods is essential to ensure that they provide equivalent results. This process is crucial when one method is intended to replace another, or when results from different laboratories using different techniques need to be compared.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., UPLC) cluster_crossval Cross-Validation Study M1_Val Full Method Validation (ICH Q2(R1)) Analysis Analyze Same Batches of This compound with Both Validated Methods M1_Val->Analysis M2_Val Full Method Validation (ICH Q2(R1)) M2_Val->Analysis Data_Comp Compare Key Parameters: - Assay - Impurity Profile Analysis->Data_Comp Stat_Eval Statistical Evaluation (e.g., t-test, F-test) Data_Comp->Stat_Eval Conclusion Conclusion on Method Equivalency Stat_Eval->Conclusion

Sources

Assessing Kinase Inhibition Selectivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Therefore, the rigorous assessment of a compound's kinase inhibition selectivity is a critical step in the development of safe and effective kinase inhibitors.

This guide provides a comprehensive overview of the principles and methodologies for assessing the kinase inhibition selectivity of a novel compound, using the hypothetical molecule "Compound X," a pyridazine derivative, as an illustrative example. We will delve into the experimental design, data interpretation, and comparative analysis necessary to build a robust selectivity profile.

The Significance of Kinase Selectivity

The development of a successful kinase inhibitor hinges on its ability to selectively modulate the activity of its intended target(s) while sparing other kinases.[1] Promiscuous kinase inhibitors can lead to unforeseen side effects due to the inhibition of kinases involved in essential cellular processes. Conversely, a well-defined polypharmacology, where a compound intentionally targets a specific set of kinases, can be therapeutically advantageous in complex diseases like cancer.[2][3] Understanding the complete selectivity profile of a compound is therefore paramount for both predicting its therapeutic efficacy and anticipating potential liabilities.

Designing a Kinase Selectivity Assessment Cascade

A tiered approach is often the most efficient strategy for evaluating the selectivity of a new chemical entity. This typically involves an initial broad screening against a large panel of kinases, followed by more detailed characterization of any observed off-target activities.

Caption: A simplified kinome tree illustrating the selectivity of Compound X.

Conclusion

The assessment of kinase inhibition selectivity is a multifaceted process that requires a combination of biochemical and cell-based assays, followed by rigorous data analysis and comparison. By employing a systematic and tiered approach, researchers can build a comprehensive understanding of a compound's selectivity profile, which is essential for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective kinase-targeted therapies. The methodologies and principles outlined in this guide provide a solid framework for drug discovery professionals to confidently evaluate the selectivity of their novel kinase inhibitors.

References

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  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Features of Selective Kinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(2), 313-317. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Vang, A., & Xie, L. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1316-1327. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 1(6), 1095-1113. [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 8: The Properties of Kinase Inhibitors. In The Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., Li, D., Li, S., Wang, Y., Tang, Y., & Guo, X. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(19), 6529. [Link]

  • Naicker, K., Arderne, C., Singh, P., Khanye, S. D., & de Kock, C. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 13(53), 37047-37060. [Link]

  • Kuwano, E., Taniguchi, E., & Eto, M. (1993). Synthesis and Anti-Juvenile Hormone Activity of Ethyl 4-[2-(6-Methyl-3-pyridyloxy)alkyloxy]benzoates. Journal of Pesticide Science, 18(2), 143-149. [Link]

  • Covy, J. P., & Giasson, B. I. (2009). Identification of compounds that inhibit the kinase activity of leucine-rich repeat kinase 2. Biochemical and Biophysical Research Communications, 378(3), 473-477. [Link]

  • Naicker, K., Arderne, C., Singh, P., Khanye, S. D., & de Kock, C. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 13(53), 37047-37060. [Link]

  • ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[3][4]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

  • Gonzalez, A. D., Zeller, M. A., & Zwiebel, L. J. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1039. [Link]

  • Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a key intermediate in pharmaceutical synthesis.[1][2] We will move beyond a simple listing of specifications and delve into the practical application of analytical techniques, enabling researchers to critically evaluate and compare reference standards from different sources. The methodologies described herein are designed to ensure the identity, purity, and overall quality of the reference standard, which are critical for regulatory compliance and the success of drug development programs.

Foundational Understanding: The 'Why' Behind the 'How'

This compound belongs to the pyridazine class of compounds, which are known for their diverse biological activities.[1][2] As a reference standard, its primary role is to serve as a benchmark for the quantification of the same molecule in experimental samples and to aid in the identification of related substances and impurities. Therefore, a rigorous and multi-faceted analytical approach is not just recommended, but essential.

The choice of analytical techniques is dictated by the chemical structure of the molecule, which features a substituted pyridazine ring linked to a benzoate moiety via an ether linkage. This structure lends itself to analysis by a combination of chromatographic and spectroscopic methods.

Caption: Workflow for the comprehensive characterization and comparison of reference standards.

Orthogonal Analytical Approaches for Robust Characterization

A cornerstone of good scientific practice is the use of orthogonal analytical methods – techniques that measure the same property using different underlying principles. This approach provides a high degree of confidence in the analytical results. For this compound, we recommend a suite of five key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds and for assaying the concentration of the main component.[3]

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Gradient Program: 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the reference standard in acetonitrile to a concentration of 1 mg/mL.

Data Presentation: Comparison of Two Hypothetical Reference Standards

ParameterReference Standard AReference Standard B
Purity (by area %) 99.8%98.5%
Major Impurity 0.15% at RRT 1.20.8% at RRT 0.9
Total Impurities 0.2%1.5%

Interpretation: Reference Standard A exhibits higher purity and a lower level of a single major impurity compared to Reference Standard B. The different relative retention times (RRT) of the major impurities suggest they are different chemical entities, which could arise from different synthetic routes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

LC-MS provides unambiguous confirmation of the molecular weight of the main peak and can be used to tentatively identify impurities based on their mass-to-charge ratio (m/z).[4]

Experimental Protocol:

  • Utilize the same HPLC method as above, with the eluent directed to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer will provide high-resolution mass data for accurate mass determination.

Data Presentation: Expected Mass Spectrometry Data

SpeciesExpected m/z [M+H]⁺Observed m/z (Standard A)Observed m/z (Standard B)
Main Compound 293.0636293.0635293.0637
Impurity at RRT 1.2 N/A307.0792N/A
Impurity at RRT 0.9 N/AN/A279.0480

Interpretation: Both standards show accurate mass for the parent compound. The impurity in Standard A has a mass consistent with a methylated analog, while the impurity in Standard B could correspond to a demethylated species. This information is crucial for understanding potential degradation pathways or synthetic byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the proposed structure.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • Experiments: ¹H, ¹³C, and 2D experiments like COSY and HSQC can be run for full structural elucidation.

Data Presentation: Expected ¹H NMR Data in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d1HPyridazine-H
7.80m2HBenzoate-H
7.50t1HBenzoate-H
7.30d1HPyridazine-H
4.40q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Interpretation: The NMR spectrum should be compared against a known, well-characterized standard or against predicted spectra. Any unexpected signals could indicate the presence of impurities or a different isomeric form of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique that can serve as a fingerprint for the compound.

Experimental Protocol:

  • The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation: Key Expected FTIR Absorptions

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~1720C=O (ester) stretch
~1600, 1480C=C (aromatic) stretch
~1250C-O (ether and ester) stretch
~800C-Cl stretch

Interpretation: The FTIR spectrum should be consistent with the expected functional groups. A comparison of the spectra from two different reference standards should show a high degree of similarity in the fingerprint region (below 1500 cm⁻¹).

Thermal Analysis (TGA/DSC) for Physical Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and presence of residual solvents or water.

Experimental Protocol:

  • TGA: Heat the sample from room temperature to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

  • DSC: Heat the sample from room temperature to 200°C at a rate of 10°C/min.

Data Presentation: Comparison of Thermal Properties

ParameterReference Standard AReference Standard B
Melting Point (DSC) 110-112 °C108-111 °C
Weight Loss up to 100°C (TGA) <0.1%0.5%
Decomposition Temp (TGA) >250 °C>250 °C

Interpretation: Reference Standard A shows a sharper melting point and less weight loss at low temperatures, suggesting it is purer and contains fewer volatile impurities like residual solvents.

Potential Impurities and Their Control

A high-quality reference standard should be well-characterized with respect to its impurity profile.[4] Based on the likely synthesis of this compound, potential impurities could include:

  • Starting materials: Unreacted 3,6-dichloropyridazine or ethyl 3-hydroxybenzoate.

  • Isomers: Positional isomers formed during the etherification reaction.

  • Byproducts: Products of side reactions, such as hydrolysis of the ester group.

Caption: Potential sources of impurities in the synthesis of the target molecule.

The HPLC and LC-MS methods described above are essential for detecting and identifying these impurities. A comprehensive Certificate of Analysis (CoA) from the supplier should provide information on the levels of known and unknown impurities.[5][6][7]

Conclusion and Recommendations

The comprehensive characterization of a reference standard like this compound is a critical step in ensuring the quality and reliability of research and development data. By employing a suite of orthogonal analytical techniques, researchers can confidently assess the identity, purity, and potency of the standard.

When comparing reference standards from different suppliers, it is imperative to look beyond the stated purity on the label and critically evaluate the supporting analytical data. A superior reference standard will be accompanied by a detailed CoA that includes data from multiple analytical techniques, providing a complete picture of the material's quality.

For your own laboratory verification, we recommend the following workflow:

  • Initial Assessment: Review the supplier's CoA.

  • Identity Confirmation: Run ¹H NMR and LC-MS to confirm the structure and molecular weight.

  • Purity Determination: Use a validated HPLC method to determine the purity and impurity profile.

  • Comparison: Compare your in-house data with the supplier's CoA and with data from any alternative reference standards.

By following this rigorous approach, you can ensure the integrity of your analytical measurements and contribute to the development of safe and effective pharmaceuticals.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Environmental Restoration and Conservation Agency, Japan. (n.d.). III Analytical Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • MDPI. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Molecular structure, Spectral Characterization, and biological activities of ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Toxics Determination. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. Retrieved from [Link]

  • Aogubio. (n.d.). C12-15 Alkyl Benzoate - CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • MassBank. (n.d.). ethyl benzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Manual of Chemical Methods for Pesticides and Devices. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PubMed. (2008). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Interpreting NMR Data for Pyridazine Derivative Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyridazine derivatives have emerged as a critical class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] The precise structural elucidation of these molecules is a cornerstone of the development process, ensuring efficacy and safety. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the unambiguous determination of molecular structure in solution.[3][4][5]

This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural confirmation of pyridazine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for your structural analysis.

Pillar 1: The Foundational Role of ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra are the initial and most crucial steps in the structural elucidation of pyridazine derivatives.[6][7] They provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum of a pyridazine derivative reveals key information through chemical shifts (δ), coupling constants (J), and integration.

  • Chemical Shifts (δ): The position of a proton signal on the spectrum is dictated by its electronic environment. Protons on the pyridazine ring are typically found in the aromatic region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring current and the electronegative nitrogen atoms.[8][9] For instance, in the parent pyridazine, the protons at the 3 and 6 positions (adjacent to the nitrogens) are more deshielded (further downfield) than those at the 4 and 5 positions.[9] Substituents on the ring will further influence these chemical shifts. Electron-donating groups will shift signals upfield (to lower ppm values), while electron-withdrawing groups will cause a downfield shift.

  • Coupling Constants (J): The splitting of a proton signal into a multiplet is due to the influence of neighboring protons. The magnitude of the coupling constant (in Hertz, Hz) provides valuable information about the connectivity and stereochemistry of the molecule. For pyridazine rings, typical coupling constants are:

    • ³J (ortho coupling): ~4-6 Hz

    • ⁴J (meta coupling): ~1-3 Hz

    • ⁵J (para coupling): ~0-1 Hz[10][11]

  • Integration: The area under each proton signal is proportional to the number of protons it represents. This is a critical tool for determining the relative number of protons in different environments.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.

  • Chemical Shifts (δ): Carbon chemical shifts in pyridazine derivatives are also highly dependent on their electronic environment. Carbons directly attached to the nitrogen atoms (C3 and C6) are significantly deshielded and appear at higher ppm values (typically δ 145-160 ppm).[12][13] The chemical shifts of C4 and C5 are generally found in the δ 120-140 ppm range.[12] Substituent effects are also pronounced in ¹³C NMR, providing further clues for structure determination.

A powerful, yet simple, experiment to aid in the assignment of carbon signals is the Distortionless Enhancement by Polarization Transfer (DEPT). DEPT-135, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.

Comparative Analysis of NMR Data for Isomeric Pyridazine Derivatives

To illustrate the power of ¹H and ¹³C NMR in distinguishing between isomers, consider the hypothetical example of 3-chloro-6-methylpyridazine and 4-chloro-5-methylpyridazine.

Parameter 3-chloro-6-methylpyridazine (Predicted) 4-chloro-5-methylpyridazine (Predicted)
¹H NMR
Ring ProtonsTwo doublets, ortho-coupled (³J ≈ 5 Hz)Two singlets
Methyl ProtonsSingletSinglet
¹³C NMR
C3 (with Cl)~155 ppm~135 ppm
C6 (with CH₃)~158 ppm~130 ppm
C4~128 ppm~140 ppm (with Cl)
C5~125 ppm~145 ppm (with CH₃)
CH₃~20 ppm~18 ppm

This table clearly demonstrates how the distinct substitution patterns lead to predictable and differentiable NMR spectra. The coupling patterns in the ¹H NMR and the significant differences in the ¹³C chemical shifts allow for unambiguous assignment.

Pillar 2: Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR is often sufficient for simple structures, complex pyridazine derivatives with multiple substituents or overlapping signals necessitate the use of two-dimensional (2D) NMR experiments.[6][7][14] These techniques provide correlation information between different nuclei, allowing for the confident assembly of the molecular structure.

The Essential Toolkit of 2D NMR:

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other.[15] A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-spin coupled, typically through two or three bonds. This is invaluable for tracing out the proton connectivity within the pyridazine ring and any attached side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly bonded to carbons.[15][16] Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon, providing a direct and unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[15][16] HMBC is often the final piece of the puzzle, allowing for the connection of different spin systems and the definitive placement of substituents, including quaternary carbons which are not observed in HSQC.

The interplay of these three experiments provides a robust and self-validating method for complete structural elucidation.

Workflow for Structural Elucidation using 2D NMR

G A Acquire 1D ¹H and ¹³C Spectra B Identify Proton Spin Systems (COSY) A->B Analyze ¹H- ¹H Couplings C Assign Protonated Carbons (HSQC) B->C Correlate ¹H and ¹³C Shifts D Connect Fragments and Assign Quaternary Carbons (HMBC) C->D Analyze Long-Range ¹H- ¹³C Couplings E Confirm Final Structure D->E Assemble the Molecular Puzzle

Caption: A streamlined workflow for unambiguous structure determination using a combination of 2D NMR techniques.

Pillar 3: Experimental Protocols and Data Integrity

The quality of your NMR data is paramount for accurate structural interpretation. Adherence to standardized protocols is essential for generating reliable and reproducible results.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyridazine derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[17][18] The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.[19][20][21]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing, although modern spectrometers can lock onto the residual solvent signal.[22][23]

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

    • Acquire the desired 2D NMR spectra (COSY, HSQC, HMBC). The parameters for these experiments should be optimized based on the specific instrument and the compound being analyzed.

  • Data Processing and Reporting:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shift scale.

    • Integrate the signals in the ¹H spectrum.

    • Report the NMR data in a standardized format, including the solvent used, the spectrometer frequency, and the chemical shifts (in ppm to two decimal places for ¹H and one for ¹³C), integration values, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (in Hz to one decimal place).[24][25]

Visualizing the Logic of Data Interpretation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation 1H_NMR ¹H NMR (Chemical Shift, Coupling, Integration) Structure_Hypothesis Initial Structure Hypothesis 1H_NMR->Structure_Hypothesis 13C_NMR ¹³C NMR (Chemical Shift, DEPT) 13C_NMR->Structure_Hypothesis COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Connect Spin Systems Final_Structure Confirmed Structure HMBC->Final_Structure Unambiguous Assignment Structure_Hypothesis->COSY Verify Proton Framework Structure_Hypothesis->HSQC Assign Protonated Carbons

Caption: The logical flow of NMR data interpretation, from initial hypotheses based on 1D spectra to final confirmation with 2D correlation experiments.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural confirmation of pyridazine derivatives is a critical step in drug development, demanding a rigorous and systematic approach. By leveraging the complementary information provided by 1D and 2D NMR techniques, researchers can achieve a high level of confidence in their structural assignments. The workflow presented here, grounded in the principles of scientific integrity, provides a self-validating system for the unambiguous elucidation of these important pharmaceutical building blocks. The judicious application of these powerful analytical tools is not merely a procedural step but a fundamental aspect of ensuring the quality, safety, and efficacy of the next generation of pyridazine-based therapeutics.

References

  • Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Chemical Reviews, 86(5), 929-963. [Link]

  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Duan, J. J.-W., Lu, Z., Jiang, B., Yang, B. V., Doweyko, L. M., Nirschl, D. S., ... & Hynes, J. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Jacobsen, J. P., & Schaumburg, K. (1973). H-H and 13C-H coupling constants in pyridazine. Journal of Magnetic Resonance (1969), 10(2), 130-134. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-447. [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate's structure suggests a number of potential hazards that must be respected. The presence of a chlorinated heterocyclic ring indicates potential for environmental toxicity and persistence. Aromatic ethers can be irritants and may have varying degrees of toxicity. Esters are generally considered to have low toxicity but can be irritants. Therefore, a cautious and well-planned approach to handling is essential.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is a robust and correctly utilized PPE regimen. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[1]Protects against splashes and potential vapors which may cause eye irritation.[2][3]
Hand Protection Nitrile gloves should be treated for splash protection only and replaced immediately upon contact with the substance.[4] For more prolonged contact, consider thicker gloves or specialty gloves resistant to organic solvents.[4][5] Always inspect gloves for integrity before use.The aromatic ether and ester components may penetrate standard nitrile gloves over time.[4] Frequent changes are crucial to prevent skin absorption.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[1]Provides a barrier against accidental spills and splashes, protecting the skin from contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][7]To prevent inhalation of any potential vapors or aerosols, which may cause respiratory tract irritation.[3][8]

Operational Plan: From Benchtop to Waste Stream

A seamless and safe workflow is critical. The following procedural guidance will help you navigate the handling of this compound with confidence.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_decontaminate Decontaminate Glassware cleanup_segregate->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: A logical workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Don PPE : Before entering the laboratory, ensure all personnel are equipped with the specified PPE.

    • Fume Hood : All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Handling :

    • Weighing : Use a tared, sealed container to weigh the solid compound to prevent dispersal of dust.

    • Dissolution : When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

    • Reaction Monitoring : Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Cleanup and Decontamination :

    • Quenching : If necessary, quench the reaction carefully according to your specific protocol.

    • Decontamination : Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent rinse followed by soap and water is generally effective.

    • Spill Management : In case of a spill, evacuate the area and follow your institution's spill response procedures. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of chlorinated compounds requires special attention to prevent environmental contamination.

Waste Segregation and Disposal Pathway

disposal_pathway cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, absorbent) collection_solid Labeled, Sealed Container 'Chlorinated Solid Waste' waste_solid->collection_solid waste_liquid Liquid Waste (Reaction mixture, solvent rinses) collection_liquid Labeled, Sealed Container 'Chlorinated Liquid Waste' waste_liquid->collection_liquid disposal_facility Licensed Hazardous Waste Facility collection_solid->disposal_facility collection_liquid->disposal_facility

Caption: A clear pathway for the safe disposal of waste.

Disposal Protocol
  • Waste Segregation :

    • Solid Waste : All contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container for "Chlorinated Solid Waste."

    • Liquid Waste : Unused material and reaction waste should be collected in a dedicated, labeled container for "Chlorinated Liquid Waste." Do not mix with other waste streams.

  • Disposal :

    • Professional Disposal : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7] This is crucial for the disposal of chlorinated organic compounds to prevent the formation of more toxic byproducts.[9][10]

    • Regulatory Compliance : Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

  • Appendix E. Types of Gloves and their Advantages and Disadvantages. (n.d.).
  • Can someone recommend a glove for handling ethers? : r/chemistry. (2014, August 7). Reddit.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). ChemPoint.com.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • Ethyl benzoate. (2023, April 24). Apollo Scientific.
  • Ethyl benzoate. (n.d.). LookChem.
  • SAFETY DATA SHEET. (2025, September 11). J&J Medical Connect.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • Safety Data Sheet - ETHYL BENZOATE. (2023, June 6). directpcw.
  • Ethyl benzoate.pdf. (2010, July 28). Harper College.
  • US6222089B1 - Process for destroying chlorinated aromatic compounds. (n.d.). Google Patents.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis. (n.d.). Scribd.
  • Disposal of Chlorine-Containing Wastes | Request PDF. (n.d.). ResearchGate.
  • Disposal of Chlorine-Containing Wastes. (n.d.). OUCI.
  • Overview. (n.d.). KareBay Biochem.

Sources

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